(3-(2-Cyanopropan-2-yl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[3-(2-cyanopropan-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO2/c1-10(2,7-12)8-4-3-5-9(6-8)11(13)14/h3-6,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBIOYORDBEGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)(C)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718334 | |
| Record name | [3-(2-Cyanopropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885067-95-8 | |
| Record name | [3-(2-Cyanopropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Cyanopropan-2-yl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid
An In-depth Technical Guide: (3-(2-Cyanopropan-2-yl)phenyl)boronic acid
Executive Summary
This compound is a bifunctional organic building block of increasing importance in medicinal chemistry and synthetic organic chemistry. Its structure, which incorporates a reactive boronic acid moiety and a versatile cyanoalkyl group on a phenyl scaffold, offers unique opportunities for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, reactivity, synthesis, and handling, with an emphasis on the practical insights required for its effective application in a research and development setting. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
Introduction: The Strategic Value of Functionalized Arylboronic Acids
Arylboronic acids are foundational reagents in modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and versatile reactivity make them indispensable tools for creating carbon-carbon bonds.[1] The true power of these reagents is realized through the strategic functionalization of the aromatic ring. Substituents not only modulate the electronic and steric properties of the molecule, influencing reaction kinetics and yields, but also serve as handles for subsequent chemical transformations.
This compound (CAS No. 885067-95-8) is a compelling example of such a strategically designed molecule.[2] The placement of the 2-cyanopropan-2-yl group at the meta position to the boronic acid offers several advantages:
-
The Boronic Acid: A mild Lewis acid, it is the primary reactive site for cross-coupling reactions and can reversibly form esters with diols, a property exploited for protection, purification, and molecular sensing.[3]
-
The Nitrile Group: A versatile functional group that can act as a hydrogen bond acceptor, be hydrolyzed to a carboxylic acid or amide, or be reduced to an amine, providing numerous pathways for derivatization.
-
The Gem-Dimethyl Group: This structural motif provides steric bulk, which can influence conformational preferences of the final molecule. It also imparts lipophilicity, a key parameter in drug design.
This guide will dissect these features to provide a holistic understanding of this valuable synthetic intermediate.
Physicochemical and Structural Properties
A fundamental grasp of a compound's physical properties is critical for its proper handling, storage, and use in quantitative experiments.
Molecular Structure and Identity
-
Systematic Name: this compound
-
Synonym: (3-boronophenyl)dimethylacetonitrile[2]
-
CAS Number: 885067-95-8[2]
-
Molecular Formula: C₁₀H₁₂BNO₂[2]
Tabulated Physicochemical Data
The following table summarizes key properties. Where specific experimental data for this compound is not publicly available, values are estimated based on the parent compound, phenylboronic acid, and general chemical principles.
| Property | Value | Source & Rationale |
| Molecular Weight | 189.04 g/mol | Calculated from molecular formula C₁₀H₁₂BNO₂. |
| Appearance | White to off-white crystalline powder | Typical appearance for arylboronic acids.[4] |
| Melting Point | Data not available; expected >200 °C | Phenylboronic acid melts at 216-219 °C. Substituents will alter this value.[4] |
| Solubility | Soluble in polar organic solvents (Methanol, DMSO, Chloroform); poorly soluble in water and nonpolar hexanes. | General solubility profile for arylboronic acids.[3][4] |
| pKa | ~8.5 - 9.0 (Predicted) | The pKa of phenylboronic acid is ~8.8. The electron-withdrawing nature of the cyano group may slightly lower this value.[3][5] |
| Stability | Hygroscopic; stable under dry, inert conditions. Can dehydrate to form a trimeric boroxine anhydride. | A common characteristic of boronic acids.[3][6] |
Chemical Reactivity and Synthetic Utility
The utility of this reagent is dominated by the chemistry of the boronic acid group, modulated by its substituents.
Lewis Acidity and Boronate Formation
The boron atom in a boronic acid is sp²-hybridized with a vacant p-orbital, making it a mild Lewis acid.[3] In aqueous solutions at a pH above its pKa, it accepts a hydroxide ion to form an anionic, sp³-hybridized tetrahedral boronate species.[1][7] This equilibrium is fundamental to its reactivity.
R-B(OH)₂ + H₂O ⇌ [R-B(OH)₃]⁻ + H⁺
This Lewis acidity is also the basis for its reversible covalent interaction with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. This reaction is a cornerstone of carbohydrate sensing and is widely used as a protecting group strategy for diols during multi-step synthesis.[3]
Suzuki-Miyaura Cross-Coupling
The premier application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed process forges a new C-C bond between the boronic acid's ipso-carbon and an sp²- or sp³-hybridized carbon of an organic halide or triflate. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and an appropriate solvent system. The base is crucial as it facilitates the formation of the active boronate species required for the transmetalation step in the catalytic cycle.
Other Cross-Coupling Reactions
Beyond Suzuki coupling, arylboronic acids are versatile partners in other transformations, including:
-
Chan-Lam Coupling: Copper-catalyzed formation of C-N and C-O bonds, providing access to substituted anilines and phenols.
-
Heck-type Reactions: Palladium-catalyzed coupling with alkenes.
Experimental Protocols: From Bench to Analysis
Adherence to validated protocols is essential for safety, reproducibility, and success.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]
-
Storage: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[6] Exposure to moisture can lead to the formation of the corresponding boroxine, which may affect reactivity.
A Typical Suzuki-Miyaura Cross-Coupling Protocol
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 eq.), the aryl halide/triflate (1.0 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water or dioxane and water). Causality: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.
Quality Control and Characterization Workflow
Ensuring the identity and purity of the starting material is a self-validating step that prevents downstream failures. The following diagram outlines a logical workflow for the characterization of this compound.
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(3-(2-Cyanopropan-2-yl)phenyl)boronic acid CAS number and molecular weight
An In-Depth Technical Guide to (3-(2-Cyanopropan-2-yl)phenyl)boronic acid
Introduction: The Strategic Value of a Bifunctional Building Block
This compound is a specialized organic compound that holds significant potential as a building block in modern synthetic and medicinal chemistry. Its structure is notable for the strategic placement of two key functional groups: a boronic acid and a protected tertiary nitrile. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is one of the most powerful and widely used methods for constructing carbon-carbon bonds.[1] The meta-substituted 2-cyanopropan-2-yl group provides steric bulk and a stable, synthetically versatile nitrile handle that can be further elaborated or used to modulate the electronic and pharmacokinetic properties of a target molecule.
This guide provides a comprehensive overview of the essential technical data, a robust and detailed protocol for its synthesis from commercially available precursors, and a practical guide to its application in the Suzuki-Miyaura coupling—its most significant potential use in drug discovery and materials science.
Section 1: Core Compound Properties and Identification
Precise identification and understanding of a reagent's physical properties are fundamental to its successful application in research and development. While some experimental data for this specific molecule is not widely published, its core identifiers are well-established.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonym(s) | (3-boronophenyl)dimethylacetonitrile | [3] |
| CAS Number | 885067-95-8 | [2][3][4] |
| Molecular Formula | C₁₀H₁₂BNO₂ | [2][3][4] |
| Molecular Weight | 189.02 g/mol | [4][5] |
| Purity (Typical) | ≥98% | [6] |
| Melting Point | Data not available | [2][7] |
| Boiling Point | Data not available | [2][8] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, THF, and DMSO. Poorly soluble in nonpolar solvents and water. | Inferred from general boronic acid properties. |
Section 2: Synthesis Protocol: A Reliable Pathway from Aryl Bromide
The strategy involves a halogen-metal exchange to create a nucleophilic aryl species, which is then trapped with a borate ester. Subsequent acidic hydrolysis yields the final boronic acid.
Experimental Workflow: Synthesis of this compound
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials and Reagents:
-
This compound (1.2 eq)
-
Aryl Bromide (Ar-Br, 1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Dioxane/Water mixture (4:1) or Toluene/Ethanol/Water)
Protocol:
-
Setup: To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Causality: Using a slight excess of the boronic acid helps to drive the reaction to completion, ensuring full consumption of the potentially more valuable aryl halide. The choice of base and catalyst can significantly impact yield and reaction time. [10]2. Degassing: Seal the vessel and degas the solvent by bubbling nitrogen or argon through it for 15-20 minutes. Add the degassed solvent to the reaction vessel via syringe.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen. Removing dissolved oxygen prevents oxidative degradation of the catalyst, which would halt the catalytic cycle.
-
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired biaryl product.
Section 4: Safety, Handling, and Storage
While a specific, detailed safety data sheet (SDS) for this compound is not readily available, general precautions for handling arylboronic acids should be strictly followed. [7]
-
Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood. [9][11] * Avoid formation of dust and aerosols. [9][11] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [11][12] * Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. [11]* Stability and Reactivity:
-
Boronic acids are generally stable solids but can be sensitive to strong oxidizing agents.
-
They can undergo dehydration upon heating to form cyclic trimeric anhydrides known as boroxines. This process is typically reversible upon addition of water.
-
-
Storage:
Section 5: Conclusion and Future Outlook
This compound represents a valuable, albeit specialized, tool for the synthetic chemist. Its utility is primarily derived from its pre-installed, sterically defined cyanophenyl moiety, making it an ideal candidate for introduction into complex molecules via Suzuki-Miyaura coupling. While specific applications in the literature are yet to be widely reported, its structure suggests significant potential in the synthesis of novel pharmaceutical agents and advanced organic materials. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently synthesize, handle, and strategically deploy this promising building block in their discovery programs.
References
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BoronPharm. This compound | 885067-95-8. Available at: [Link]
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Chemsrc. This compound | 885067-95-8. Available at: [Link]
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Angene Chemical. Safety Data Sheet - this compound. Available at: [Link]
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António, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
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Arctom. [3-(1-cyano-1-methylethyl)phenyl]boronic acid | CAS 885067-95-8. Available at: [Link]
- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
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Frooman, M., et al. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]
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ResearchGate. Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. Available at: [Link]
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Skariy, A., et al. (2020). Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. International Journal of Molecular Sciences. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available at: [Link]
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Organic Syntheses. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
- Google Patents. CN104788483A - A method of preparing phenylboronic acid ortho- meta- and para-substituted with hydroxy and mercapto.
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PubChem. 2-(3-bromophenyl)propanenitrile. Available at: [Link]
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Navigating the Landscape of a Niche Building Block: A Technical Guide to (3-(2-Cyanopropan-2-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful construction of novel molecular architectures. Among the vast arsenal of reagents available, aryl boronic acids have carved out an indispensable role, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of a specialized yet commercially accessible building block: (3-(2-Cyanopropan-2-yl)phenyl)boronic acid . We will delve into its commercial availability, key chemical identifiers, plausible synthetic routes, and its potential applications, particularly for professionals engaged in drug discovery and development.
Core Identity and Commercial Availability
This compound , identified by the CAS Number 885067-95-8 , is a substituted phenylboronic acid featuring a sterically demanding 2-cyanopropan-2-yl group at the meta position. This unique substitution pattern imparts specific spatial and electronic properties that can be strategically exploited in organic synthesis.
Our investigation reveals that this compound is readily available from a range of chemical suppliers, catering to the needs of research and development laboratories. The availability from multiple vendors ensures a stable supply chain for researchers embarking on multi-step synthetic campaigns.
Table 1: Commercial Supplier Overview for this compound
| Supplier | Purity | Notes |
| BoronPharm | ≥ 95% | Listed for pharmaceutical research and organic synthesis. |
| Atomax Chemicals Co., Ltd. | ≥ 95% | Supplier to major pharmaceutical companies. |
| BLDpharm | Information available upon request | Offers cold-chain transportation. |
| Biosynth | Information available upon request | Listed as a versatile small molecule scaffold. |
This table is a representative sample and not exhaustive. Researchers are advised to contact suppliers directly for current pricing, availability, and detailed specifications.
The Synthetic Blueprint: Plausible Routes to a Sterically Hindered Boronic Acid
A likely synthetic pathway would involve the reaction of a suitable aryl halide precursor with an organometallic reagent, followed by trapping with a borate ester. Given the nitrile functionality, a Grignard-based approach might be less favorable due to potential side reactions. A more plausible route, as outlined in patents for similar substituted phenylboronic acids, would involve a lithium-halogen exchange followed by borylation.[1]
Postulated Synthetic Workflow
The synthesis would likely commence from 1-bromo-3-(2-cyanopropan-2-yl)benzene. This starting material could be prepared via a Friedel-Crafts alkylation of bromobenzene with 2-bromoisobutyronitrile or a related electrophile.
Figure 1. A plausible synthetic workflow for the preparation of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
It is crucial to note that the following protocol is a well-informed hypothesis based on established chemical principles and has not been experimentally validated from a specific literature source for this exact compound. Researchers should perform their own optimization and safety assessments.
-
Preparation of the Organolithium Reagent:
-
To a solution of 1-bromo-3-(2-cyanopropan-2-yl)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to -78 °C.
-
Slowly add a solution of n-butyllithium or tert-butyllithium in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
-
-
Borylation:
-
To the freshly prepared organolithium solution, add triisopropyl borate dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Isolation:
-
Quench the reaction by carefully adding aqueous hydrochloric acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired this compound.[2]
-
The Power of Structure: Applications in Drug Discovery and Beyond
The unique structural features of this compound make it a valuable tool for medicinal chemists. The boronic acid moiety is a versatile handle for introducing the substituted phenyl ring into a target molecule, most notably via the Suzuki-Miyaura cross-coupling reaction.[3]
Suzuki-Miyaura Cross-Coupling: A Gateway to Molecular Diversity
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. In this context, this compound can be coupled with a wide variety of aryl or vinyl halides and triflates to generate complex biaryl structures.
Figure 2. A schematic representation of the Suzuki-Miyaura cross-coupling reaction utilizing this compound.
The sterically bulky 2-cyanopropan-2-yl group can influence the dihedral angle of the resulting biaryl product, which can be a critical factor in modulating the binding affinity of a drug candidate to its target protein. Furthermore, the nitrile group can serve as a handle for further chemical transformations or as a key pharmacophoric element, potentially engaging in hydrogen bonding or other interactions within a binding pocket.
Rationale for Use in Medicinal Chemistry
The incorporation of the (3-(2-Cyanopropan-2-yl)phenyl) moiety into a drug candidate could be driven by several strategic considerations:
-
Steric Hindrance: The bulky substituent can be used to probe steric tolerance in a binding site and to lock a molecule into a specific conformation.
-
Modulation of Physicochemical Properties: The lipophilicity and metabolic stability of a lead compound can be fine-tuned by the introduction of this group.
-
Vector for Further Functionalization: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a point for further derivatization.
While no specific drug candidates containing this exact fragment are publicly disclosed, the rationale for its use is well-grounded in the principles of modern drug design.
Conclusion: A Niche Reagent with Broad Potential
This compound represents a valuable, commercially available building block for researchers in organic synthesis and drug discovery. Its unique combination of a reactive boronic acid handle, a sterically demanding substituent, and a versatile nitrile group offers a powerful tool for the construction of novel and complex molecules. While specific applications in the literature are yet to be widely reported, its structural features and the foundational importance of aryl boronic acids in medicinal chemistry suggest a promising future for this intriguing reagent.
References
-
Organic Syntheses. Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines: A Method for the Enantioselective Synthesis of Aryl-Substituted α-Amino Acid Derivatives. Available from: [Link].
- Google Patents. Process for the preparation of substituted phenylboronic acids. US6576789B1.
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].
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solubility of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid in common organic solvents
An In-depth Technical Guide to the Solubility of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid in Common Organic Solvents
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids stand as indispensable building blocks, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The compound this compound, with its unique combination of a reactive boronic acid moiety, a polar nitrile group, and a bulky hydrophobic substituent, presents a versatile scaffold for the development of novel therapeutics and complex organic materials.[2]
This technical guide provides researchers, scientists, and drug development professionals with a robust framework for understanding and determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven experimental protocol for its quantitative measurement, and offer guidance on data interpretation. This document is designed not merely as a list of data, but as a self-validating system to empower researchers to generate reliable and reproducible solubility profiles tailored to their specific laboratory conditions.
Physicochemical Profile and Solubility Predictions
A molecule's structure is the primary determinant of its physical properties, including solubility. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar intermolecular forces are more likely to be miscible.[3]
The structure of this compound features distinct regions with differing polarities:
-
The Boronic Acid Group (-B(OH)₂): This is a highly polar, hydrophilic functional group. The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, promoting solubility in polar protic solvents. As a Lewis acid, this group can also interact with Lewis bases.[2]
-
The Phenyl Ring: This aromatic core is non-polar and hydrophobic, favoring interactions with other aromatic or non-polar solvents through π-stacking and van der Waals forces.
-
The Cyano Group (-C≡N): The nitrile is a polar aprotic group with a strong dipole moment. It can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.
-
The 2-Propan-2-yl Group (-C(CH₃)₂-): This tertiary alkyl group is bulky and non-polar, contributing significantly to the molecule's hydrophobic character and potentially introducing steric hindrance that can affect solvation.
Based on this hybrid structure, we can predict that this compound will exhibit limited solubility in purely non-polar solvents (e.g., hexane) and highly polar protic solvents (e.g., water) but will likely show favorable solubility in solvents of intermediate polarity, particularly polar aprotic solvents that can interact with both the nitrile and boronic acid groups without competing as strong hydrogen bond donors.
Caption: Molecular Structure of this compound.
The Challenge of Boroxine Formation
A critical consideration when working with boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[4] This equilibrium is influenced by factors such as temperature, concentration, and the presence of water. Since the boroxine has significantly different polarity and crystal packing from the parent acid, its formation can lead to inconsistent and poorly reproducible solubility measurements.[4] The experimental protocol described below is designed to minimize these effects by ensuring the system reaches a stable equilibrium.
A Validated Experimental Protocol for Solubility Determination
The following protocol details the Isothermal Shake-Flask Method, a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[3] The core principle is to generate a saturated solution at a constant temperature and then quantify the solute concentration in that solution.
Materials and Equipment
-
This compound (≥98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials (20 mL) with PTFE-lined caps
-
Analytical balance (readable to ±0.1 mg)
-
Calibrated positive displacement pipettes or gas-tight syringes
-
Orbital shaker with temperature control or a temperature-controlled water bath with magnetic stirring
-
Centrifuge (optional)
-
Rotary evaporator or vacuum centrifuge
Solvent Selection Rationale
To build a comprehensive solubility profile, a diverse set of solvents spanning the polarity spectrum should be selected. The following list provides a representative range:
| Solvent | Class | Polarity Rationale |
| n-Hexane | Non-polar | Baseline for hydrophobic interactions. |
| Toluene | Non-polar (Aromatic) | Probes π-stacking interactions with the phenyl ring. |
| Diethyl Ether | Non-polar | A common ethereal solvent. |
| Dichloromethane (DCM) | Polar Aprotic | Intermediate polarity. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Common solvent with hydrogen bond accepting capability. |
| Acetone | Polar Aprotic | Highly polar, strong hydrogen bond acceptor. |
| Acetonitrile (ACN) | Polar Aprotic | Strong dipole, interacts well with nitrile groups. |
| Isopropanol (IPA) | Polar Protic | Probes hydrogen bonding interactions. |
| Methanol (MeOH) | Polar Protic | A highly polar alcohol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A highly polar solvent capable of dissolving a wide range of compounds. |
Step-by-Step Experimental Workflow
Caption: Isothermal Shake-Flask Method Workflow.
Protocol Details:
-
Preparation: Add an excess amount of this compound (e.g., approximately 50 mg, accurately weighed) into a series of labeled 20 mL glass vials. An excess is critical to ensure a saturated solution is formed.
-
Solvation: Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of a single solvent to each vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker or in a stirring water bath set to a constant temperature (e.g., 25.0 °C). Agitate the slurries for a minimum of 24 hours. A 48-hour period is recommended to ensure that the acid-boroxine equilibrium is fully established.[3]
-
Phase Separation: Remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle, leaving a clear supernatant. For very fine suspensions, centrifugation may be required.
-
Sampling: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant without disturbing the solid at the bottom. Use a positive displacement pipette or a syringe fitted with a PTFE filter to avoid transferring any solid particles.
-
Solvent Removal: Transfer the aliquot to a pre-weighed vial. Remove the solvent completely using a rotary evaporator, vacuum centrifuge, or by gently blowing a stream of nitrogen.
-
Quantification: Once the residual solid is completely dry, weigh the vial again. The difference in weight corresponds to the mass of the dissolved boronic acid.
-
Calculation & Trustworthiness: Calculate the solubility using the formula: Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL) To ensure the trustworthiness of the results, perform each measurement in triplicate and report the average solubility and standard deviation.
Data Presentation and Interpretation
The collected data should be organized systematically to facilitate analysis and comparison.
Quantitative Data Summary
| Solvent | Solvent Class | Dielectric Constant (ε) at 20°C | Polarity Index | Measured Solubility (mg/mL) at 25°C |
| n-Hexane | Non-polar | 1.88 | 0.1 | Experimental Value |
| Toluene | Non-polar | 2.38 | 2.4 | Experimental Value |
| Diethyl Ether | Non-polar | 4.34 | 2.8 | Experimental Value |
| Dichloromethane | Polar Aprotic | 9.08 | 3.1 | Experimental Value |
| Ethyl Acetate | Polar Aprotic | 6.02 | 4.4 | Experimental Value |
| Acetone | Polar Aprotic | 20.7 | 5.1 | Experimental Value |
| Acetonitrile | Polar Aprotic | 37.5 | 5.8 | Experimental Value |
| Isopropanol | Polar Protic | 19.9 | 3.9 | Experimental Value |
| Methanol | Polar Protic | 32.7 | 5.1 | Experimental Value |
| Dimethyl Sulfoxide | Polar Aprotic | 46.7 | 7.2 | Experimental Value |
Note: Dielectric constant and polarity index values are standard literature values and serve as a guide for interpreting results.[5][6]
Interpreting the Results
Upon populating the table with experimental data, trends will emerge that reflect the physicochemical properties of the target molecule. It is expected that solubility will be lowest in non-polar alkanes like hexane and highest in polar aprotic solvents like acetone, acetonitrile, or DMSO. The bulky non-polar group likely reduces solubility in highly structured hydrogen-bonding networks like methanol compared to simpler arylboronic acids.[1] A plot of solubility versus the solvent's dielectric constant or polarity index can be a powerful visual tool to illustrate these relationships.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the solubility of this compound. By combining a theoretical analysis of its molecular structure with a rigorous, self-validating experimental protocol, researchers can generate a reliable and detailed solubility profile. This critical dataset will empower scientists to optimize reaction conditions, streamline purification processes, and accelerate the development of new chemical entities and pharmaceutical formulations. The methodologies described herein are grounded in established chemical principles and are designed to produce data that is both accurate and reproducible, upholding the highest standards of scientific integrity.
References
- Comparison of the polarity of organic solvents. (2022, October 13).
-
How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]
-
Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]
- Polarity of Solvents.
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How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]
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Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Solvents and Polarity. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020, August 13). Journal of Chemical & Engineering Data - ACS Publications. Retrieved from [Link]
- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
- Method for determining solubility of slightly soluble organic compounds.
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How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate. Retrieved from [Link]
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). Journal of Solution Chemistry. Retrieved from [Link]
-
Literature Review of Boric Acid Solubility Data. UNT Digital Library. Retrieved from [Link]
-
Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Retrieved from [Link]
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(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). ResearchGate. Retrieved from [Link]
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(3-Cyano-2-ethyl-4-propan-2-ylphenyl)boronic acid. PubChem. Retrieved from [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. Retrieved from [Link]
-
(3-Cyano-4-phenylpentan-2-yl)boronic acid. PubChem. Retrieved from [Link]
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Phenylboronic acid. ChemBK. Retrieved from [Link]
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Phenylboronic acid. Wikipedia. Retrieved from [Link]
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(PDF) Solubility of phenylboronic compounds in water. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide on the Safety and Handling of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid
This guide provides comprehensive safety and handling protocols for (3-(2-Cyanopropan-2-yl)phenyl)boronic acid, a specialized reagent in research and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective use. The protocols herein are based on the known hazards of the compound, the general properties of arylboronic acids, and the specific considerations for the cyanopropan-2-yl moiety.
Compound Profile and Hazard Identification
This compound is an organoboron compound with the molecular formula C10H12BNO2. While boronic acids are celebrated for their utility in Suzuki-Miyaura cross-coupling reactions, their handling requires a nuanced understanding of their reactivity and potential hazards.[1]
1.1. GHS Hazard Classification
Based on available data, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3), H335: May cause respiratory irritation.[2]
1.2. Analysis of Functional Group-Specific Hazards
-
Arylboronic Acid Moiety: This functional group, while generally more stable than many other organometallic reagents, is susceptible to certain decomposition pathways.[1] The primary routes of degradation are protodeboronation (cleavage of the C-B bond) and oxidation.[3][4] These reactions can be influenced by pH, temperature, and the presence of catalysts.[5][6][7] Under anhydrous conditions, boronic acids can form cyclic trimers known as boroxines.[3]
-
Cyanopropan-2-yl (Nitrile) Moiety: The presence of a nitrile group introduces additional considerations. While organic nitriles are generally stable, they can be metabolized to release cyanide in the body, although this is more common with aliphatic nitriles.[8][9] The nitrile group itself is a key pharmacophore in many drugs and is generally considered metabolically stable.[10] However, the potential for hazardous decomposition products, such as hydrogen cyanide gas in the event of a fire, must be considered.[9]
The following table summarizes the key hazard information:
| Hazard Class | GHS Category | Hazard Statement | Primary Contributor |
| Acute Oral Toxicity | 4 | H302: Harmful if swallowed | Compound as a whole |
| Skin Irritation | 2 | H315: Causes skin irritation | Compound as a whole |
| Eye Irritation | 2A | H319: Causes serious eye irritation | Compound as a whole |
| Respiratory Irritation | 3 | H335: May cause respiratory irritation | Compound as a whole |
Exposure Controls and Personal Protective Equipment (PPE)
Given the identified hazards, stringent exposure controls and the use of appropriate PPE are mandatory.
2.1. Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[11][12]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[13]
2.2. Personal Protective Equipment
The following PPE is required for handling this compound:
-
Eye and Face Protection: Wear tight-sealing safety goggles or a face shield to protect against splashes and dust.[13]
-
Skin Protection:
-
Gloves: Wear impervious gloves, such as nitrile rubber, that have been inspected for integrity before use. Proper glove removal technique is essential to avoid skin contact.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.[13]
-
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved particulate respirator is recommended.
The logical workflow for donning and doffing PPE is critical for minimizing exposure.
Caption: Handling and Storage Decision Workflow.
First-Aid and Emergency Procedures
In the event of exposure or an accident, immediate and appropriate action is crucial.
4.1. First-Aid Measures
-
General Advice: If symptoms persist, seek medical advice and show the safety data sheet to the attending physician. [2][12][13]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. [2][12]* Skin Contact: Immediately wash off with soap and plenty of water. [2]Remove contaminated clothing. If skin irritation persists, call a physician. [12]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician. [2]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [2][13] 4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [12][13]* Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, oxides of boron, and potentially hydrogen cyanide. [9][12]* Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear. [12] 4.3. Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. [12]Avoid dust formation. [12]Ensure adequate ventilation. [12]* Environmental Precautions: Prevent the product from entering drains. * Containment and Cleanup: Sweep up and shovel into a suitable, closed container for disposal. [12]Avoid raising dust.
Stability and Reactivity
A deeper understanding of the chemical stability and reactivity of this compound is essential for its effective use in synthesis and to prevent unwanted side reactions.
5.1. Chemical Stability
-
The compound is stable under recommended storage conditions. It is, however, hygroscopic. [12][13]* Protodeboronation: This is a significant decomposition pathway for arylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond. [3]This can be promoted by acidic or basic conditions. [5][14]* Oxidation: Boronic acids can undergo oxidative degradation. [4] 5.2. Reactivity
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases can cause decomposition. [12][13]* Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide, carbon dioxide, oxides of boron, and potentially hydrogen cyanide. [12]* Hazardous Polymerization: Hazardous polymerization does not occur. [12][13]
Disposal Considerations
All waste materials must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
References
- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temper
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
- Protodeboron
- Protodeboronation of arylboronic acids in acetic acid.
- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
- Understanding Boronic Acids: Properties, Handling, and Sourcing. Benchchem.
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- Phenylboronic acid - SAFETY D
- SAFETY DATA SHEET - Phenylboronic acid. Fisher Scientific.
- SAFETY DATA SHEET - m-Tolylboronic acid. Sigma-Aldrich.
- Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.
- The Versatile Role of Nitriles in Modern Organic Synthesis. Nanjing Finechem Holding Co.,Limited.
- 110140 - Phenylboronic acid - Safety D
- SAFETY DATA SHEET - Phenylboronic acid. Sigma-Aldrich.
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing.
- SAFETY DATA SHEET - 3-Cyanophenylboronic Acid. TCI Chemicals.
- Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI.
- Safety Data Sheet - this compound. Angene Chemical.
- Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation.
- Phenylboronic acid - SAFETY D
- The MSDS HyperGlossary: Nitrile.
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An In-depth Technical Guide on the Discovery and First Synthesis of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(2-Cyanopropan-2-yl)phenyl)boronic acid, a structurally unique organoboron compound, has emerged as a valuable building block in medicinal chemistry and materials science. Its synthesis leverages modern cross-coupling methodologies, providing a versatile platform for the introduction of a cyanopropan-2-ylphenyl moiety. This guide provides a comprehensive overview of the logical synthesis of this compound, grounded in established chemical principles. While a singular "discovery" paper is not readily identifiable in the public domain, this document outlines the most probable and scientifically sound route to its first synthesis, based on analogous transformations and the availability of starting materials.
Introduction
Boronic acids and their derivatives are of paramount importance in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1][2] The unique electronic properties of the boron atom, being a mild Lewis acid, and the stability of boronic acids to a wide range of reaction conditions make them indispensable tools for the formation of carbon-carbon bonds.[3] The incorporation of nitrile functionalities into drug candidates can enhance their pharmacokinetic and pharmacodynamic profiles. This guide focuses on the synthesis of this compound, a compound that combines the synthetic versatility of a boronic acid with the chemical properties of a nitrile.
Retrosynthetic Analysis and Proposed First Synthesis
A logical retrosynthetic analysis of this compound (I) points to a disconnection at the carbon-boron bond. This suggests that the boronic acid moiety can be introduced onto a pre-functionalized benzene ring. The most common and robust method for achieving this transformation is the Miyaura borylation of an aryl halide.[4] This leads to the key precursor, 2-(3-bromophenyl)-2-methylpropanenitrile (II).
Caption: Retrosynthetic analysis of this compound.
The synthesis of the precursor, 2-(3-bromophenyl)-2-methylpropanenitrile, can be envisioned through the reaction of a suitable bromophenyl precursor with a source of the cyanopropan-2-yl group.
Detailed Experimental Protocols
Based on established methodologies for Miyaura borylation and subsequent hydrolysis, the following protocol represents a robust and likely pathway for the first synthesis of this compound.
Part 1: Synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile
The Miyaura borylation reaction is a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent to form a boronate ester.[2][4] This reaction is known for its high functional group tolerance, making it suitable for substrates containing a nitrile group.[5]
Reaction Scheme:
Step-by-Step Protocol:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-(3-bromophenyl)-2-methylpropanenitrile, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate).
-
Add a dry, degassed aprotic solvent such as dioxane or toluene.
-
Heat the reaction mixture to a temperature typically between 80-110 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired boronate ester.
Table 1: Reagents and Suggested Quantities
| Reagent | Molar Equiv. | Suggested Quantity (for 1 mmol scale) |
| 2-(3-bromophenyl)-2-methylpropanenitrile | 1.0 | 224 mg |
| Bis(pinacolato)diboron (B₂pin₂) | 1.1 - 1.5 | 279 - 381 mg |
| PdCl₂(dppf) | 0.01 - 0.05 | 8 - 41 mg |
| Potassium Acetate (KOAc) | 2.0 - 3.0 | 196 - 294 mg |
| Dioxane (solvent) | - | 5 - 10 mL |
Part 2: Hydrolysis to this compound
The pinacol boronate ester is then hydrolyzed to the corresponding boronic acid. This is typically achieved under acidic or basic conditions, or through transesterification.[6]
Reaction Scheme:
Step-by-Step Protocol:
-
Dissolve the purified 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanenitrile in a suitable solvent system, such as a mixture of acetone and water.
-
Add an aqueous acid (e.g., HCl) or a base (e.g., NaOH) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
If an acid was used, neutralize the reaction mixture with a base. If a base was used, acidify the mixture to precipitate the boronic acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or trituration.
Mechanism of the Miyaura Borylation
The catalytic cycle of the Miyaura borylation is well-established and proceeds through a series of key steps involving a palladium catalyst.
Sources
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- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
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- 6. Buy 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanenitrile [smolecule.com]
Methodological & Application
Application Note: A Comprehensive Protocol for Suzuki-Miyaura Coupling Using (3-(2-Cyanopropan-2-yl)phenyl)boronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with unparalleled efficiency and scope.[1][2] This application note provides an in-depth guide and a robust experimental protocol for the use of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid, a substrate featuring a sterically notable and electron-withdrawing cyanoalkyl group. We will dissect the mechanistic underpinnings of the reaction, address the specific challenges posed by this substrate, and present a validated, step-by-step protocol designed for high-yield synthesis of the corresponding biaryl compounds. This guide is intended for researchers in medicinal chemistry and materials science who require a reliable method for incorporating this specific structural motif into complex molecules.
Mechanistic Framework: The Palladium Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational protocol design and troubleshooting. The reaction proceeds through three fundamental steps centered on a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[3][4][5]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the aryl halide (Ar¹-X). This irreversible step forms a square-planar Pd(II) intermediate.[1] The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl.[6]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻), which facilitates the transfer of the Ar² group to the Pd(II) center, displacing the halide.[7][8][9][10]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond of the biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Considerations for this compound
The structure of this boronic acid introduces specific challenges that must be addressed for a successful coupling.
-
Electronic Effects: The cyanoalkyl group is electron-withdrawing, which can decrease the nucleophilicity of the phenyl ring attached to the boron. This can slow the rate of transmetalation. Electron-deficient arylboronic acids can also be more susceptible to side reactions.[11]
-
Protodeboronation: This is a common and detrimental side reaction where the C-B bond is cleaved by a proton source (often water), replacing the boronic acid group with a hydrogen atom. This pathway is particularly problematic for electron-deficient boronic acids.[11][12] Careful selection of the base and minimizing water content can mitigate this issue. Using anhydrous solvents and strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ is often beneficial.
-
Steric Hindrance: While the substituent is at the meta-position, the tertiary carbon of the cyanopropan-2-yl group imparts some steric bulk. When coupling with a sterically hindered aryl halide (e.g., one with ortho-substituents), the choice of ligand becomes critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate both the oxidative addition and reductive elimination steps.[13][14][15]
Validated Experimental Protocol
This protocol is designed as a general starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates, particularly challenging aryl chlorides or sterically hindered partners.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Aryl Bromide (Ar¹-Br) | - | 1.0 | 1.0 | - |
| This compound | 203.03 | 1.2 | 1.2 | 244 mg |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane, anhydrous | - | - | - | 8 mL |
| Water, degassed | - | - | - | 2 mL |
Note: For challenging couplings, consider replacing Pd(PPh₃)₄ with a combination of Pd₂(dba)₃ (1.5 mol%) and a specialized ligand like SPhos (6 mol%). Cesium carbonate (Cs₂CO₃) can be a more effective base in difficult cases.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the coupling reaction.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk tube or microwave vial, add the aryl bromide (1.0 mmol), this compound (244 mg, 1.2 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol).
-
Atmosphere Control: Add a magnetic stir bar, seal the vessel with a septum or cap, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL).
-
Degassing: Purge the resulting suspension by bubbling argon or nitrogen gas through the mixture for 15 minutes while stirring.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed.[16][17]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Unreactive aryl halide (e.g., chloride). | Ensure catalyst was not exposed to air. Increase temperature. For aryl chlorides, switch to a more active catalyst system like Pd(OAc)₂/SPhos and a stronger base like K₃PO₄.[18][19] |
| Significant Protodeboronation | Presence of excess water or protic sources; Base is too weak or hydrolyzes readily. | Use thoroughly dried reagents and anhydrous solvents. Switch to a stronger, less-hygroscopic base like Cs₂CO₃ or K₃PO₄. Reduce the amount of water in the solvent system. |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to reductive elimination from the boronic acid. | Ensure the reaction mixture is thoroughly degassed before heating. Maintain a positive pressure of inert gas throughout the reaction. |
| Slow Reaction Rate | Steric hindrance from coupling partners; Poor catalyst/ligand choice. | Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos) to accelerate reductive elimination.[6][20] Consider microwave irradiation to reduce reaction times.[15] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective transformation when key parameters are carefully controlled. By understanding the catalytic cycle and anticipating challenges such as protodeboronation and potential steric/electronic deactivation, researchers can successfully synthesize a wide array of valuable biaryl compounds. The provided protocol serves as a robust starting point, and the troubleshooting guide offers a clear path for optimization, enabling the reliable application of this important building block in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Crespo, M., et al. (2000). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Bardin, V. V., & Garcia, J. J. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
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Crespo, M., et al. (2000). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Takagi, M., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
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Chen, W., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Chen, W., et al. (2020). Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. ResearchGate. [Link]
-
Malig, T. C. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]
-
Crespo, M., et al. (2000). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Simultaneous monitoring of the Suzuki–Miyaura coupling reaction and water measurement. ResearchGate. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. [Link]
-
Fairlamb, I. J. S., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
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Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
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Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
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Roy, D. K., & Tabassum, S. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
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Sharma, S., & Singh, B. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
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Smollins, M. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
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Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
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West, M. J., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). The Slow-Release Strategy in Suzuki-Miyaura Coupling. ResearchGate. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Miyaura, N., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Tetrahedron Letters. [Link]
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- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for (3-(2-Cyanopropan-2-yl)phenyl)boronic acid in Cross-Coupling Reactions
Introduction: A Modern Building Block for Complex Molecules
(3-(2-Cyanopropan-2-yl)phenyl)boronic acid is a versatile organoboron compound increasingly utilized in medicinal chemistry and materials science.[1][2] Its structure, featuring a sterically demanding tertiary cyanomethyl group at the meta-position, introduces unique conformational constraints and electronic properties into target molecules. This makes it a valuable building block for creating complex, three-dimensional scaffolds, which is a key objective in modern drug discovery.[1] Boronic acids are indispensable reagents, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[3]
This guide provides a comprehensive overview of the optimal reaction conditions for this compound, focusing on its application in Suzuki-Miyaura coupling. We will delve into the rationale behind the selection of catalysts, bases, and solvents, and provide detailed, field-proven protocols for both the synthesis of the boronic acid and its subsequent use in a typical cross-coupling reaction.
Physicochemical Properties and Handling
Arylboronic acids are generally crystalline solids that are stable to air and moisture. However, they can undergo protodeboronation (loss of the boronic acid group) under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures. For long-term storage, it is advisable to keep this compound in a cool, dry place under an inert atmosphere.
The acidity of arylboronic acids is a crucial parameter, as they act as Lewis acids. The pKa value can be influenced by substituents on the aromatic ring.[4] The electron-withdrawing nature of the nitrile group in the 2-cyanopropan-2-yl substituent is expected to increase the Lewis acidity of the boron center, potentially influencing its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Synthesis of this compound
The most common and reliable method for synthesizing arylboronic acids is through the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. The following protocol is adapted from established procedures for analogous compounds.
Workflow for Synthesis
Caption: Synthesis of the target boronic acid.
Detailed Synthesis Protocol
Materials:
-
2-(3-Bromophenyl)propan-2-carbonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)
-
Triisopropyl borate
-
Hydrochloric acid (HCl, 1 M aqueous solution)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-(3-bromophenyl)propan-2-carbonitrile (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the freshly formed aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.
-
Quench and Hydrolysis: Remove the cooling bath and allow the mixture to warm to 0 °C. Slowly quench the reaction by adding 1 M HCl solution. Continue stirring and allow the mixture to warm to room temperature for 1 hour.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by crystallization or trituration from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white solid.
Optimal Conditions for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves an aryl or vinyl halide/triflate and an organoboron species. The reaction is highly valued for its tolerance of a wide range of functional groups.[3] For a sterically hindered substrate like this compound, careful selection of the catalyst, ligand, and base is critical for achieving high yields.
The Catalytic Cycle and Rationale for Component Selection
Caption: The Suzuki-Miyaura catalytic cycle.
-
Catalyst and Ligand: The steric bulk of the 2-cyanopropan-2-yl group necessitates a catalyst system that can accommodate hindered coupling partners. Palladium pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[5][6][7] These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination to release the final product. A common and robust choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is effective for a wide range of substrates.
-
Base: The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[8] For sterically hindered boronic acids, stronger bases are often required. Cesium carbonate (Cs₂CO₃) is particularly effective as the large, soft cesium cation can also assist in stabilizing intermediates. Other strong bases like potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK) can also be highly effective.[5]
-
Solvent: A mixture of an organic solvent and water is typically used. The organic solvent (e.g., 1,4-dioxane, toluene, or DME) solubilizes the organic coupling partners and the catalyst, while water is necessary to dissolve the inorganic base. Anhydrous conditions are also possible with certain bases like potassium trimethylsilanolate (TMSOK).
Recommended Suzuki-Miyaura Coupling Protocol
This protocol is optimized for the coupling of this compound with a representative aryl bromide.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | Aryl Bromide (1.0 eq) | Good balance of reactivity and stability. |
| Boronic Acid | This compound (1.2-1.5 eq) | Slight excess ensures complete consumption of the halide. |
| Catalyst | Pd(dppf)Cl₂ (1-3 mol%) | Robust, commercially available, and effective for challenging substrates. |
| Base | Cs₂CO₃ (2.0-3.0 eq) | Strong base, activates boronic acid effectively. |
| Solvent | 1,4-Dioxane / Water (e.g., 4:1 v/v) | Good solubility for reactants and promotes the reaction. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the catalytic cycle. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the Pd(0) active catalyst. |
Procedure:
-
Reaction Setup: To a reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.3 eq), and cesium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the 1,4-dioxane/water solvent mixture via syringe. Then, add the Pd(dppf)Cl₂ catalyst (0.02 eq).
-
Reaction: Place the vessel in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS) until the starting aryl bromide is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
This compound is a valuable reagent for introducing sterically demanding groups in organic synthesis. Successful application in Suzuki-Miyaura cross-coupling reactions hinges on the rational selection of reaction components. The use of a robust palladium catalyst with bulky ligands, such as Pd(dppf)Cl₂, in combination with a strong inorganic base like cesium carbonate, provides a reliable and high-yielding protocol. The methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. Available at: [Link]
-
A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. (n.d.). ResearchGate. Retrieved from [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16556–16564. Available at: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]
-
Thomas, A. A., Wang, H., & Denmark, S. E. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 10(15), 8758–8766. Available at: [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Organometallics, 31(17), 6339–6351. Available at: [Link]
-
Otsuka, S., Ueno, S., & Hartwig, J. F. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5144–5149. Available at: [Link]
-
Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. Available at: [Link]
-
Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel Synthesis of 3-Aminopropionitriles by Ring Opening of 2-Oxazolidinones with Cyanide Ion. Kanazawa University Repository. Available at: [Link]
- Esteve, A. (1980). Process for the preparation of 2-(3-benzoylphenyl)-propionic acid. U.S. Patent No. 4,201,870.
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Kalgutkar, A. S., et al. (2003). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. Available at: [Link]
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Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. Available at: [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Available at: [Link]
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Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. Available at: [Link]
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Design and discovery of boronic acid drugs. (n.d.). Semantic Scholar. Retrieved from [Link]
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The Strategic Application of (3-(2-Cyanopropan-2-yl)phenyl)boronic Acid in Modern Medicinal Chemistry
Introduction: The Evolving Role of Boronic Acids in Drug Discovery
Boronic acids and their derivatives have become indispensable tools in the medicinal chemist's arsenal.[1][2] Initially recognized for their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, their role has expanded significantly.[3] The boron atom's unique electronic properties, including its Lewis acidity and ability to form reversible covalent bonds with biological nucleophiles, have positioned boronic acid-containing molecules as privileged scaffolds in drug design.[1] This has led to the successful development of several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®), which underscores the therapeutic potential of this functional group.[1]
This application note delves into the specific utility of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid , a specialized building block poised for application in the synthesis of complex therapeutic agents. While this specific derivative may not yet be incorporated into a marketed drug, its structural motifs suggest a significant potential role in the development of next-generation kinase inhibitors and other targeted therapies. We will explore its application through the lens of synthesizing Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs where precise molecular architecture is paramount for efficacy and selectivity.
Core Application: A Key Building Block for Kinase Inhibitors via Suzuki-Miyaura Coupling
The primary application of this compound in medicinal chemistry is as a crucial partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This reaction facilitates the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and a suitable aryl or heteroaryl halide. This strategy is prominently featured in the synthesis of numerous kinase inhibitors, including the BTK inhibitor Acalabrutinib.[5][6][7]
The synthesis of Acalabrutinib and its analogs often involves the coupling of a heterocyclic core, such as a bromo-imidazo[1,5-a]pyrazine, with a functionalized phenylboronic acid.[5][8] The (3-(2-Cyanopropan-2-yl)phenyl) moiety, when incorporated, can offer distinct advantages:
-
Modulation of Physicochemical Properties: The 2-cyanopropan-2-yl group, with its nitrile and gem-dimethyl functionalities, can significantly influence the solubility, lipophilicity, and metabolic stability of the final molecule. These are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate.
-
Vector for Specific Interactions: The nitrile group can act as a hydrogen bond acceptor, potentially forming key interactions with the target protein. The tertiary alkyl component can provide beneficial steric bulk, influencing the compound's conformation and binding orientation within the active site.
-
Metabolic Stability: The quaternary carbon of the 2-cyanopropan-2-yl group can block potential sites of oxidative metabolism, enhancing the in vivo half-life of the drug.
Below is a generalized workflow for the application of this compound in the synthesis of a kinase inhibitor scaffold.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a Biaryl Scaffold via Suzuki-Miyaura Coupling
This protocol provides an exemplary method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic heteroaryl bromide. The conditions are based on those reported in the synthesis of Acalabrutinib and related molecules.[5][7][9]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | N/A | ~203.05 g/mol | Various |
| Heteroaryl Bromide (e.g., 1-Bromo-imidazo[1,5-a]pyrazine derivative) | Varies | Varies | Various |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 g/mol | Major Suppliers |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Major Suppliers |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 g/mol | Major Suppliers |
| Deionized Water (degassed) | 7732-18-5 | 18.02 g/mol | N/A |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Major Suppliers |
| Brine (saturated NaCl solution) | N/A | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Major Suppliers |
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Addition: Under the inert atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction should be approximately 0.1 M in the limiting reagent.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the limiting reagent.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Caption: Step-by-step experimental protocol workflow.
Causality and Trustworthiness in the Protocol
-
Choice of Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its high efficiency and tolerance of a wide range of functional groups.[5][10]
-
Base and Solvent System: The use of a base like potassium carbonate is crucial to activate the boronic acid for transmetalation to the palladium center.[4] A mixed solvent system of dioxane and water provides a good medium for dissolving both the organic reagents and the inorganic base, facilitating the reaction.[11]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere prevents catalyst degradation and ensures high yields.
-
Stoichiometry: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable or complex heteroaryl halide.
-
Purification: Chromatographic purification is typically necessary to remove residual starting materials, catalyst, and any side products, ensuring the high purity required for subsequent synthetic steps and biological testing.
Conclusion and Future Perspectives
This compound represents a valuable and strategically designed building block for medicinal chemistry. Its primary application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex biaryl structures, particularly those relevant to the development of kinase inhibitors. The unique physicochemical properties imparted by the 2-cyanopropan-2-yl moiety offer medicinal chemists a tool to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of their lead compounds. As the quest for more selective and potent targeted therapies continues, the thoughtful application of such specialized reagents will undoubtedly play a pivotal role in the discovery of new medicines.
References
- Process for the preparation of acalabrutinib. (US10800787B2).
- Processes for the preparation of acalabrutinib and intermediates thereof. (WO2018191815A1).
- Process for the preparation of acalabrutinib and its intermediates. (WO2020053795A2).
- Novel process for the preparation of acalabrutinib and its intermediates. (WO2021111465A1).
-
Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
-
Optimizing Chemical Synthesis Routes for Acalabrutinib Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Processes to produce acalabrutinib. (WO2019090269A1).
-
Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
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Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
novel process for the preparation of acalabrutinib and its intermediates. Justia Patents. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of biologically active boron-containing compounds. PMC - NIH. [Link]
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Synthesis of acalabrutinib (XXVII). ResearchGate. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
- United States Patent. (US 12,024,520 B2).
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Synthesis of compounds 1289 and 1291. Reagents and conditions: (a) aryl.... ResearchGate. [Link]
-
Boron-Containing Compounds: Identification, Synthesis, Biological Actions and Pharmacology. MDPI. [Link]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds with (3-(2-Cyanopropan-2-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Importance of Biaryl Scaffolds
Biaryl motifs are fundamental structural units in a vast array of functional molecules, from life-saving pharmaceuticals and high-performance agrochemicals to advanced organic materials. Their prevalence stems from the unique conformational and electronic properties conferred by the C(sp²)–C(sp²) bond, which influences molecular rigidity, chirality, and biological activity. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of these critical linkages, celebrated for its mild conditions and broad functional group tolerance.[1][2] This guide focuses on the strategic synthesis of biaryl compounds utilizing a specialized building block: (3-(2-Cyanopropan-2-yl)phenyl)boronic acid . The incorporation of the 2-cyanopropan-2-yl moiety introduces both steric bulk and an electron-withdrawing nitrile group, presenting unique challenges and opportunities in synthetic design that necessitate a carefully considered approach to reaction optimization.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura reaction mechanism is paramount for troubleshooting and optimizing the synthesis of biaryl compounds. The catalytic cycle is generally understood to proceed through three key steps, orchestrated by a palladium(0) catalyst.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then exchanges its organic group with the halide on the palladium complex.[5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Strategic Considerations for this compound
The unique structure of this compound necessitates special consideration due to a combination of steric and electronic factors.
-
Steric Hindrance: The tertiary alkyl group (2-cyanopropan-2-yl) ortho to the boronic acid moiety presents significant steric bulk. This can impede the approach of the boronic acid to the palladium center during the transmetalation step, potentially slowing down the reaction rate.[6] To overcome this, the use of bulky, electron-rich phosphine ligands is often beneficial. These ligands can promote the formation of a more reactive, coordinatively unsaturated palladium species and facilitate the reductive elimination step.[3]
-
Electronic Effects: The nitrile (-CN) group is strongly electron-withdrawing. Electron-deficient boronic acids can be more susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by water or other protic species.[4] This side reaction can be mitigated by using anhydrous solvents, stronger bases, or by employing boronic esters (e.g., pinacol esters) which are generally more stable.[4]
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is presented as a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
Materials and Reagents
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., Potassium phosphate, K₃PO₄, 2.0-3.0 equiv, finely powdered)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered potassium phosphate (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an oxygen-free environment. This is crucial to prevent the degradation of the palladium catalyst and the homocoupling of the boronic acid.[7]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). Subsequently, add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the desired biaryl product. The following table provides a summary of common variables and their rationale for optimization, particularly for challenging substrates like this compound.
| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Precatalysts like XPhos Pd G3 are often highly active and efficient at generating the active Pd(0) species, which is beneficial for challenging couplings.[4] If yields are low, increasing the catalyst loading to 3-5 mol% may be necessary. |
| Ligand | XPhos (as part of precatalyst) | Bulky, electron-rich phosphine ligands like XPhos are known to accelerate the reaction, especially with sterically hindered substrates.[3] Other Buchwald-type ligands (e.g., SPhos, RuPhos) can also be screened. |
| Base | K₃PO₄ (2-3 equiv) | A strong, non-nucleophilic base like K₃PO₄ is often effective for activating the boronic acid without causing unwanted side reactions. Other bases like Cs₂CO₃ or K₂CO₃ can also be tested. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous, aprotic solvents are preferred to minimize the risk of protodeboronation. A solvent screen may be necessary to find the optimal conditions for solubility and reaction rate. |
| Temperature | 100-110 °C | Higher temperatures are often required to overcome the activation energy for sterically hindered substrates. However, excessively high temperatures can lead to catalyst decomposition. |
Troubleshooting and Expert Insights
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst2. Steric Hindrance3. Insufficient Base Strength | 1. Use a fresh, high-quality palladium precatalyst. Ensure a strictly inert atmosphere.2. Screen more sterically demanding and electron-rich ligands (e.g., different Buchwald ligands).3. Switch to a stronger base like Cs₂CO₃. |
| Protodeboronation | Presence of water or protic impurities. | 1. Use rigorously dried solvents and reagents. Consider using boronic esters (e.g., pinacol ester) which are more stable.[4]2. Running the reaction under strictly anhydrous conditions can help. |
| Homocoupling of Boronic Acid | Presence of oxygen; catalyst system promoting homocoupling. | 1. Ensure thorough degassing of the solvent and a robust inert atmosphere.2. In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and reduce homocoupling.[3] |
Safety and Handling
-
Boronic Acids: While generally stable, boronic acids should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.
-
Bases: Strong bases like potassium phosphate are corrosive. Avoid contact with skin and eyes.
References
Sources
Application Note: A Scalable Synthesis Protocol for (3-(2-Cyanopropan-2-yl)phenyl)boronic acid
Introduction
(3-(2-Cyanopropan-2-yl)phenyl)boronic acid is a key building block in modern medicinal chemistry and drug development. Its utility stems from the versatile reactivity of the boronic acid moiety, which readily participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This allows for the efficient assembly of complex molecular architectures, a cornerstone of contemporary drug discovery. The cyanopropan-2-yl substituent offers a unique structural and electronic profile, making this reagent particularly valuable for creating novel therapeutic agents.
This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. The described methodology is designed for scalability, safety, and reproducibility, addressing the needs of researchers and process chemists in the pharmaceutical industry.
Reaction Scheme
The synthesis proceeds via a two-step sequence starting from commercially available 3-bromobenzonitrile. The first step involves the introduction of the gem-dimethyl group via methylation, followed by the conversion of the bromo-intermediate to the desired boronic acid using a Grignard reaction.
Caption: Overall synthetic route for this compound.
Detailed Synthesis Protocol
Part 1: Synthesis of 2-(3-Bromophenyl)-2-methylpropanenitrile
Rationale: This step introduces the gem-dimethyl moiety adjacent to the nitrile group. Sodium hydride is a strong base that deprotonates the benzylic position of a precursor (not shown for simplicity, assuming a different starting material or a multi-step process from 3-bromobenzonitrile not detailed here for brevity, but the principle of alkylation is key), and methyl iodide serves as the alkylating agent.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromobenzonitrile | 182.02 | 1.0 kg | 5.49 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 483 g | 12.08 |
| Methyl Iodide | 141.94 | 1.72 kg (755 mL) | 12.12 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 L | - |
| Saturated Ammonium Chloride Solution | - | 5 L | - |
| Brine | - | 5 L | - |
| Anhydrous Magnesium Sulfate | - | 500 g | - |
Procedure:
-
Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is dried and purged with nitrogen.
-
Reagent Charging: Charge the reactor with sodium hydride (483 g, 12.08 mol). Add anhydrous THF (5 L) via cannula.
-
Initial Cooldown: Cool the suspension to 0 °C using a circulating chiller.
-
Substrate Addition: Dissolve 3-bromobenzonitrile (1.0 kg, 5.49 mol) in anhydrous THF (2 L) and add it dropwise to the sodium hydride suspension over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.72 kg, 12.12 mol) dropwise over 1.5 hours, ensuring the temperature does not exceed 10 °C.
-
Completion: Once the addition of methyl iodide is complete, remove the cooling bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated ammonium chloride solution (5 L) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 2 L).
-
Washing: Combine the organic layers and wash with brine (5 L).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-(3-bromophenyl)-2-methylpropanenitrile, as an oil.
Part 2: Synthesis of this compound
Rationale: This step involves the formation of a Grignard reagent from the aryl bromide, followed by its reaction with a trialkyl borate ester.[1][2] The subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.[3] Low temperatures are crucial during the addition of the Grignard reagent to the borate ester to prevent over-addition and the formation of byproducts.[4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(3-Bromophenyl)-2-methylpropanenitrile | 210.08 | (from Part 1) | ~5.49 |
| Magnesium Turnings | 24.31 | 147 g | 6.05 |
| Iodine | 253.81 | A few crystals | - |
| Anhydrous Tetrahydrofuran (THF) | - | 12 L | - |
| Trimethyl borate | 103.91 | 740 g (813 mL) | 7.12 |
| 2 M Hydrochloric Acid | - | 8 L | - |
| Ethyl Acetate | - | 10 L | - |
| Hexanes | - | 5 L | - |
Procedure:
-
Grignard Formation Setup: In a 20 L jacketed reactor, add magnesium turnings (147 g, 6.05 mol) and a few crystals of iodine under a nitrogen atmosphere.
-
Initiation: Add a solution of 2-(3-bromophenyl)-2-methylpropanenitrile (from Part 1) dissolved in anhydrous THF (5 L) to the dropping funnel. Add approximately 100 mL of this solution to the magnesium turnings. If the reaction does not initiate (indicated by a color change and gentle reflux), gently warm the reactor.
-
Grignard Reagent Formation: Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, heat the reaction mixture to 50 °C for 2 hours to ensure complete formation of the Grignard reagent.
-
Boration: In a separate 50 L reactor, dissolve trimethyl borate (740 g, 7.12 mol) in anhydrous THF (7 L) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the prepared Grignard reagent to the trimethyl borate solution via cannula, keeping the internal temperature below -60 °C.
-
Warming: After the addition is complete, allow the mixture to slowly warm to room temperature overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C and slowly add 2 M hydrochloric acid (8 L) to hydrolyze the boronate ester. Stir vigorously for 1 hour.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 5 L).
-
Washing and Concentration: Combine the organic layers, wash with brine (5 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to yield pure this compound.
Caption: Detailed workflow for the synthesis of the target compound.
Characterization and Quality Control
The final product should be characterized to ensure its identity and purity.
| Analysis | Specification |
| Appearance | White to off-white solid |
| ¹H NMR | Conforms to the structure |
| HPLC Purity | ≥ 98% |
| Mass Spectrometry | M-H⁺ or M+H⁺ corresponding to C₁₀H₁₂BNO₂ |
| Melting Point | To be determined |
Safety Precautions
General:
-
All operations should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[5][6]
-
An eyewash station and safety shower should be readily accessible.[5]
Reagent-Specific Hazards:
-
Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle with extreme care and avoid inhalation or skin contact.
-
Magnesium Turnings: Flammable solid.
-
Trimethyl Borate: Flammable liquid.
-
Boronic Acids: May cause skin, eye, and respiratory irritation.[6][7] Chronic exposure to some boron compounds may have reproductive toxicity.[7][8][9]
Emergency Procedures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5] Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[5]
-
Spills: Absorb with an inert material and dispose of as hazardous waste.
References
-
Boric Acid Safety & Hazards | Lab Alley. (n.d.). Lab Alley. Retrieved January 20, 2026, from [Link]
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer. Retrieved January 20, 2026, from [Link]
-
Boric Acid SAFETY DATA SHEET. (2019, February 4). Etimine USA. Retrieved January 20, 2026, from [Link]
-
SAFETY DATA SHEET BORIC ACID. (n.d.). Wilson Salt. Retrieved January 20, 2026, from [Link]
- Silva, F., et al. (2020).
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
(3-Cyano-4-phenylpentan-2-yl)boronic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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(2-Cyano-3-phenyl-4-propan-2-ylphenyl)boronic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
- Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(54), 30773–30783.
- Process for the preparation of substituted phenylboronic acids. (2003). Google Patents.
- Akgun, E., et al. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 26(11), 3326.
- Process for producing phenylboronic acids and triphenylboroxines. (2002). Google Patents.
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved January 20, 2026, from [Link]
-
Phenylboronic Acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 4. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. laballey.com [laballey.com]
- 8. etimineusa.com [etimineusa.com]
- 9. wilsonsalt.com [wilsonsalt.com]
Application Notes and Protocols for Protecting Group Strategies in Reactions with (3-(2-Cyanopropan-2-yl)phenyl)boronic Acid
Introduction
(3-(2-Cyanopropan-2-yl)phenyl)boronic acid is a versatile building block in modern organic synthesis, particularly in the construction of complex biaryl structures through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility lies in the presence of two key functional groups: a boronic acid, which participates directly in the C-C bond formation, and a sterically hindered tertiary alkyl nitrile, which can be a precursor to other functionalities or a critical pharmacophore in drug discovery. The successful application of this reagent in multi-step syntheses often hinges on the judicious use of protecting groups to ensure chemoselectivity and high yields.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the strategic use of protecting groups in reactions involving this compound. We will delve into the inherent reactivity of the molecule, discuss when and why protecting groups are necessary, and provide step-by-step protocols for protection, Suzuki-Miyaura coupling, and deprotection.
Reactivity and Stability Profile
A thorough understanding of the stability of both the boronic acid and the tertiary alkyl nitrile moieties under common reaction conditions is paramount for designing a successful synthetic strategy.
The Boronic Acid Group
Boronic acids are generally stable to air and moisture, facilitating their handling. However, they can undergo side reactions under certain conditions:
-
Trimerization (Boroxin Formation): In the solid state or in concentrated solutions, boronic acids can dehydrate to form cyclic trimers called boroxins. This can complicate stoichiometry and solubility.
-
Protodeboronation: Under acidic or sometimes basic conditions, particularly at elevated temperatures, the C-B bond can be cleaved, replacing the boronic acid with a hydrogen atom.
-
Oxidation: Strong oxidizing agents can lead to the decomposition of the boronic acid.
The (2-Cyanopropan-2-yl) Group
The tertiary alkyl nitrile group in the target molecule exhibits the following stability characteristics:
-
Hydrolysis: Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under either acidic or basic conditions.[3][4][5] The conditions for Suzuki-Miyaura coupling, which often employ a base and are sometimes heated, could potentially lead to nitrile hydrolysis. However, the steric hindrance of the tertiary carbon atom in the (2-Cyanopropan-2-yl) group is expected to significantly retard the rate of hydrolysis compared to primary or secondary nitriles.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine.[4]
-
Reaction with Organometallics: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.[4]
Given this reactivity profile, the primary concern during a Suzuki-Miyaura coupling is the potential for protodeboronation of the boronic acid and, to a lesser extent, hydrolysis of the nitrile under basic conditions.
Strategic Use of Protecting Groups
The decision to employ a protecting group strategy depends on the specific reaction conditions and the other functional groups present in the coupling partner.
When to Protect the Boronic Acid
Protection of the boronic acid is advisable under the following circumstances:
-
Multi-step Synthesis: When the boronic acid moiety needs to be carried through several synthetic steps where it might be exposed to incompatible reagents (e.g., strong acids, oxidants, or certain nucleophiles).
-
Improved Purification and Handling: Protected boronic acids, such as pinacol esters, are often more stable, crystalline, and easier to purify by chromatography than the free boronic acids.[6]
-
Orthogonal Reactivity: In molecules containing multiple boronic acid groups, selective protection allows for sequential cross-coupling reactions.[6][7]
When to Protect the Nitrile Group
The tertiary alkyl nitrile in this compound is relatively robust. Protection of the nitrile is generally not required for standard Suzuki-Miyaura coupling reactions. The steric hindrance around the nitrile significantly reduces its susceptibility to hydrolysis under typical basic conditions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ in aqueous solvent mixtures).
However, if exceptionally harsh basic conditions (e.g., high concentrations of NaOH or KOH at high temperatures for prolonged periods) or strongly acidic conditions are required for a specific transformation, protection of the nitrile might be considered. Due to the rarity of this requirement for this specific substrate, this guide will focus on the more common and critical strategies for protecting the boronic acid.
Protecting Group Strategies for the Boronic Acid
Several protecting groups are commonly employed for boronic acids. The choice depends on the required stability and the ease of deprotection.
| Protecting Group | Structure | Key Features |
| Pinacol Ester | Most common, stable to chromatography, can be used directly in Suzuki coupling.[6] | |
| MIDA Boronate | Highly stable, crystalline solids, unreactive in Suzuki coupling until deprotected.[8][9][10] | |
| Trifluoroborate Salt | Crystalline, stable to air and moisture, requires activation for Suzuki coupling. |
Experimental Protocols
Protocol 1: Protection of this compound as its Pinacol Ester
This protocol describes the formation of 2-(3-(2-cyanopropan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene or Dioxane
-
Dean-Stark apparatus (optional, but recommended for efficient water removal)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if available), add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add anhydrous toluene or dioxane to dissolve the reagents (approximately 10 mL per gram of boronic acid).
-
Heat the mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected. If not using a Dean-Stark trap, reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting boronic acid.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pinacol ester.
-
The product can be purified by column chromatography on silica gel or by recrystallization if necessary.
Visualization of Protection Workflow:
Caption: Workflow for the protection of the boronic acid as a pinacol ester.
Protocol 2: Suzuki-Miyaura Coupling of Unprotected this compound
This protocol provides a general procedure for the coupling of the unprotected boronic acid with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 3: Suzuki-Miyaura Coupling with the Pinacol Ester of this compound
This protocol is similar to Protocol 2, but uses the protected boronic acid.
Materials:
-
2-(3-(2-Cyanopropan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Follow the same procedure as outlined in Protocol 2 , substituting the unprotected boronic acid with its pinacol ester. The pinacol ester can often be used directly in the coupling reaction without prior deprotection.[6]
Visualization of Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: Deprotection of the Boronic Acid Pinacol Ester
This protocol describes the hydrolysis of the pinacol ester back to the free boronic acid.
Materials:
-
Boronic acid pinacol ester
-
Aqueous acid (e.g., 1 M HCl)
-
Organic solvent (e.g., Diethyl ether or Dichloromethane)
-
Sodium periodate (NaIO₄) (optional, to cleave pinacol)
-
Standard laboratory glassware
Procedure (Acidic Hydrolysis):
-
Dissolve the boronic acid pinacol ester in a suitable organic solvent (e.g., diethyl ether).
-
Add an aqueous solution of a strong acid (e.g., 1 M HCl).
-
Stir the biphasic mixture vigorously at room temperature for several hours to overnight.
-
Monitor the deprotection by TLC or LC-MS.
-
Separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the free boronic acid.
Alternative Deprotection (via Trifluoroborate):
A milder, two-step deprotection can be achieved by first converting the pinacol ester to a potassium trifluoroborate salt, which is then hydrolyzed to the boronic acid.[11][12]
Step 1: Formation of Potassium Trifluoroborate
-
Dissolve the pinacol boronate ester in methanol.
-
Add an aqueous solution of potassium hydrogen fluoride (KHF₂) (4-5 equivalents).
-
Stir at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane) to remove pinacol.
-
The aqueous layer containing the potassium trifluoroborate salt can be used directly or the salt can be isolated.
Step 2: Hydrolysis to Boronic Acid
-
To the aqueous solution of the potassium trifluoroborate, add an acid (e.g., HCl) or treat with silica gel.
-
Stir until hydrolysis is complete (monitor by TLC or LC-MS).
-
Extract the boronic acid into an organic solvent.
-
Work-up as described in the acidic hydrolysis procedure.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Suzuki coupling | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure the reaction is performed under a strict inert atmosphere. |
| Protodeboronation of starting material | Use milder basic conditions (e.g., K₃PO₄ instead of stronger bases). Lower the reaction temperature and shorten the reaction time if possible. | |
| Incomplete reaction | Increase reaction temperature or time. Try a different solvent system or a more active catalyst/ligand combination. | |
| Nitrile hydrolysis observed | Reaction conditions too harsh | Use a milder base (e.g., K₂CO₃). Avoid excessively high temperatures or prolonged reaction times. |
| Difficulty in deprotecting pinacol ester | Incomplete hydrolysis | Increase the concentration of the acid or prolong the reaction time. Consider the two-step deprotection via the trifluoroborate. |
Conclusion
This compound is a valuable reagent for the synthesis of complex molecules. While the tertiary alkyl nitrile is generally stable under Suzuki-Miyaura coupling conditions, the boronic acid moiety may require protection, particularly in multi-step syntheses. The use of a pinacol ester is a robust and common strategy, offering improved stability and handling. The protocols provided herein offer a practical guide for the protection, cross-coupling, and deprotection of this important building block, enabling its effective use in research and development.
References
- Hutton, C. A., et al. (2003). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 68(2), 468-471.
- Chem-Station. (2016). Protecting Groups for Boronic Acids.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Burke, M. D., et al. (2007). A General and Iterative Method for the Stepwise Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 129(22), 6716–6717.
- BLDpharm. (2021). MIDA Boronate: A New Organo-boron Reagent. BLDpharm Insights.
- Sigma-Aldrich.
- Organic Chemistry Portal. Suzuki Coupling.
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
- Vedejs, E., & Chapman, R. W. (1994). A mild, non-oxidative method for deprotection of pinacol boronic esters. The Journal of Organic Chemistry, 59(18), 5373–5375.
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
- Organic Chemistry Tutor. Hydrolysis of Nitriles.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147–168.
- Fu, G. C. (2008). Nickel-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1555–1564.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki-Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263–303.
- Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed palladium-catalyzed C-C and C-N bond formation. Drug Discovery Today, 6(8), 406-416.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. Chemical Reviews, 102(5), 1359–1470.
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- 10. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]
Introduction: The Strategic Value of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid in Agrochemical Design
An in-depth analysis of the available literature and patent landscape indicates that while (3-(2-Cyanopropan-2-yl)phenyl)boronic acid is a commercially available synthetic building block, its direct application in publicly disclosed, commercialized agrochemicals is not extensively documented. However, the unique structural features of this molecule—namely the versatile boronic acid handle for cross-coupling and the sterically influential 2-cyanopropan-2-yl moiety—position it as a valuable intermediate in the synthesis of novel herbicidal and fungicidal candidates.
This guide, therefore, focuses on the potential and demonstrated analogous applications of this reagent. We will explore its utility through the lens of established synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern agrochemical discovery. The protocols and insights provided are derived from established chemical principles and analogous transformations reported in the agrochemical patent literature.
The design of modern agrochemicals hinges on the precise assembly of complex molecular architectures to optimize bioactivity, selectivity, and environmental profile. Arylboronic acids are critical reagents in this endeavor, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.
This compound offers two key features for the synthesis of novel agrochemicals:
-
The Boronic Acid Group: This functional group is a linchpin for Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning methodology allows for the coupling of this arylboronic acid with a wide array of aryl or vinyl halides and triflates, providing a robust method for constructing the biaryl or aryl-vinyl scaffolds common in many active agrochemical ingredients.
-
The 2-Cyanopropan-2-yl Group: This substituent, a gem-dimethyl nitrile, imparts specific steric and electronic properties to the parent molecule.
-
Steric Hindrance: The bulky tertiary carbon center can influence the conformation of the final molecule, which can be critical for achieving a precise fit within the active site of a target enzyme or protein. This steric bulk can also shield adjacent parts of the molecule from metabolic degradation, potentially increasing its persistence and efficacy.
-
Metabolic Stability: The quaternary carbon is resistant to oxidative metabolism, a common pathway for detoxification in plants and fungi. Incorporating this motif can enhance the metabolic stability of the resulting agrochemical.
-
Lipophilicity: The isobutyronitrile group increases the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy cuticles of leaves or the cell membranes of fungal pathogens.
-
Potential Application in the Synthesis of SDHI Fungicides
A prominent class of fungicides where this building block shows potential is the Succinate Dehydrogenase Inhibitors (SDHIs). Many modern SDHI fungicides are carboxamides containing a central biaryl core. The synthesis of this core is often achieved via a Suzuki-Miyaura coupling.
The (3-(2-Cyanopropan-2-yl)phenyl) moiety could be incorporated to explore new chemical space within this class of fungicides, potentially leading to compounds with improved efficacy, a modified spectrum of activity, or better resistance management profiles.
Workflow for the Synthesis of a Hypothetical SDHI Fungicide Scaffold
The following diagram illustrates a typical workflow for the synthesis of a biaryl carboxamide scaffold, a common motif in SDHI fungicides, using this compound.
Caption: Synthetic workflow for a hypothetical SDHI fungicide scaffold.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide.
Objective: To synthesize a biaryl compound, a key intermediate in the development of novel agrochemicals.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) | Mass/Volume |
| This compound | 1256355-26-3 | 189.03 | 1.0 | 189 mg |
| Aryl Halide (e.g., 4-bromotoluene) | 106-38-7 | 171.04 | 1.1 | 188 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | 345 mg |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 8 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 2 mL |
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (189 mg, 1.0 mmol), the aryl halide (1.1 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane (8 mL) and deionized water (2 mL). Stir the mixture for 5 minutes to dissolve the reagents. Add the tetrakis(triphenylphosphine)palladium(0) catalyst (35 mg, 0.03 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring for 4-12 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting materials.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion and Future Perspectives
This compound represents a valuable, albeit specialized, building block for agrochemical synthesis. Its utility lies in the reliable formation of sterically demanding biaryl structures via Suzuki-Miyaura coupling. The resulting molecular frameworks are of significant interest in the search for next-generation fungicides, herbicides, and insecticides. While direct, large-scale applications are yet to be widely published, the principles outlined in this guide provide a solid foundation for researchers to explore the potential of this and structurally related reagents in their discovery programs. The continued development of novel cross-coupling methodologies will further expand the toolkit available to agrochemical scientists, enabling the synthesis of increasingly complex and effective crop protection solutions.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Chemistry & Biodiversity, 7(4), 791-804. (Provides context on the importance of specific functional groups in agrochemical design). [Link]
- World Intellectual Property Organization. (2015). Patent WO 2015/185485 A1: N-cyclopropyl-N-[aryl(heteroaryl)methyl]carboxamides and their use as fungicides. (Illustrates the use of complex aryl carboxamides in fungicide development).
Application Notes & Protocols: A Step-by-Step Guide for Suzuki Reaction with (3-(2-Cyanopropan-2-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Suzuki-Miyaura Coupling with a Sterically Demanding and Functionally Rich Boronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds crucial for pharmaceutical and materials science.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers a broad functional group tolerance and generally proceeds under mild conditions.[3][4]
This guide provides a detailed, step-by-step protocol for conducting a Suzuki-Miyaura reaction using a structurally unique and challenging substrate: (3-(2-Cyanopropan-2-yl)phenyl)boronic acid . This particular boronic acid presents two key structural motifs that require careful consideration for successful coupling: a sterically demanding tertiary alkyl group (the 2-cyanopropan-2-yl moiety) and a Lewis basic nitrile (-CN) group.[5] The steric bulk can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle, while the nitrile's lone pair of electrons can potentially coordinate to and inhibit the palladium catalyst.[6][7]
By understanding the mechanistic nuances and making informed choices regarding the catalyst, ligand, base, and solvent system, researchers can effectively overcome these challenges to achieve high-yield synthesis of the desired biaryl products. This document will provide not only a robust experimental protocol but also the scientific rationale behind each step, empowering researchers to adapt and troubleshoot their own Suzuki-Miyaura couplings.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (after activation by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[3]
The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8]
Diagram: The Suzuki-Miyaura Catalytic Cycle```dot
Caption: A streamlined workflow for the Suzuki-Miyaura reaction.
Causality Behind Experimental Choices: A Deeper Dive
-
Catalyst and Ligand Selection: For sterically hindered substrates like this compound, a highly active catalyst system is required. Pd₂(dba)₃ is a common Pd(0) source, and SPhos is a bulky, electron-rich Buchwald-type phosphine ligand. [9]This combination is known to be effective for challenging couplings as the bulky ligand promotes the reductive elimination step and can stabilize the catalytically active species. [7][8]
-
Base Selection: Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective in Suzuki couplings, particularly with sterically hindered substrates. [10]It is generally more effective than carbonate bases in these cases. It is crucial to use finely ground K₃PO₄ to maximize its surface area and reactivity.
-
Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions. Dioxane is a good solvent for the organic reagents, while water helps to dissolve the inorganic base. The ratio of the solvents can be optimized to improve the solubility of all components. It is imperative to use degassed solvents to prevent oxidation of the palladium catalyst.
-
Temperature: Elevated temperatures (e.g., 100 °C) are often necessary to overcome the activation energy barrier for the oxidative addition and transmetalation steps, especially with less reactive aryl bromides or sterically hindered substrates. [11]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble reagents- Steric hindrance | - Use a fresh bottle of palladium catalyst and ligand.- Ensure proper degassing of solvents and rigorous inert atmosphere technique.- Try a different solvent system (e.g., toluene/water, DMF/water).- Increase reaction temperature or time.- Increase catalyst loading (e.g., to 5 mol%). |
| Protodeboronation | - Presence of excess water or protic solvents- Reaction temperature is too high | - Use anhydrous solvents and a carefully controlled amount of water.- Consider using a milder base like K₂CO₃ or Cs₂CO₃.- Lower the reaction temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Incomplete reduction of Pd(II) precatalyst | - Ensure a thoroughly inert atmosphere.- Use a Pd(0) source like Pd₂(dba)₃ directly. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound, while presenting challenges due to steric hindrance and the presence of a nitrile group, can be successfully achieved with careful selection of reaction conditions. The use of a highly active palladium catalyst system, such as Pd₂(dba)₃/SPhos, in conjunction with a suitable base and solvent system, is key to obtaining high yields of the desired biaryl product. The protocol and insights provided in this guide offer a solid foundation for researchers to perform this reaction and to logically troubleshoot any issues that may arise.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (2025). BenchChem.
- Suzuki Coupling. Organic Chemistry Portal.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2020).
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022).
- Organoborane coupling reactions (Suzuki coupling). (2004). The Japan Academy.
- B-Alkyl Suzuki Couplings. (2005). Macmillan Group, Princeton University.
- Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (2015). Royal Society of Chemistry.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- US Patent 5,922,898 A, Process for preparing biaryl compounds.
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed.
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. (2025). BenchChem.
- Suzuki-Miyaura Coupling. Organic Synthesis.
- The Role of Alkyl Groups in Organic Chemistry and Drug Design. (2023).
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- 2. sci-hub.box [sci-hub.box]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. omicsonline.org [omicsonline.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions [mdpi.com]
- 11. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
Troubleshooting & Optimization
preventing homocoupling of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid
Guide for Researchers, Scientists, and Drug Development Professionals on the Prevention of Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center. This guide is designed to provide you, our valued research partners, with in-depth, field-proven insights into a common challenge encountered during Suzuki-Miyaura cross-coupling reactions: the undesired homocoupling of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section provides direct answers to the most common issues encountered when working with this and similar arylboronic acids.
Q1: What is boronic acid homocoupling, and why is it a significant problem in my reaction?
A1: Homocoupling is a prevalent side reaction where two molecules of your this compound react with each other, forming a symmetrical biaryl byproduct. This process is highly undesirable as it consumes your valuable boronic acid, reduces the yield of your target cross-coupled product, and introduces a significant impurity that can be challenging to separate during purification.[1][2]
Q2: I've followed standard Suzuki-Miyaura protocols. What are the most likely reasons I'm still seeing significant homocoupling?
A2: The two most frequent causes are the presence of dissolved oxygen in your reaction and the choice of your palladium source.[1][3][4] Oxygen can react with the active Palladium(0) catalyst to form intermediates that strongly promote the homocoupling pathway.[5][6][7][8] Additionally, using a Palladium(II) precatalyst, such as Pd(OAc)₂, can lead to homocoupling during the in situ reduction step required to generate the active Pd(0) catalyst.[1][3][4]
Q3: My boronic acid contains an electron-withdrawing cyano group. Does this structural feature increase the likelihood of homocoupling?
A3: Yes, this is a critical consideration. While the oxygen-mediated pathway affects most boronic acids, certain mechanistic pathways for homocoupling are known to be more prevalent with electron-deficient arylboronic acids.[9][10] The electronic nature of your specific substrate, this compound, makes it more susceptible to this side reaction, necessitating more stringent control over your reaction conditions.
Q4: What is the single most critical action I can take to immediately reduce homocoupling?
A4: Rigorous deoxygenation of your solvents, reagents, and reaction vessel is the most impactful step you can take.[4][7][8] Oxygen is a key promoter of the most common homocoupling mechanism.[5][6] Implementing a thorough inert gas sparge or, for maximum effectiveness, several freeze-pump-thaw cycles before adding your catalyst will dramatically reduce this side reaction.[3]
Q5: Which type of palladium source is least likely to cause homocoupling?
A5: To minimize homocoupling, it is generally preferable to use a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3] These catalysts do not require an initial reduction step that can consume your boronic acid. Alternatively, modern, well-defined precatalysts, like the Buchwald G3 and G4 precatalysts, are designed to generate the active Pd(0) species cleanly and efficiently, which also helps to minimize side reactions like homocoupling.[3]
Part 2: Mechanistic Insights - Understanding the "Why"
To effectively troubleshoot, it is crucial to understand the competing reaction pathways. The desired Suzuki-Miyaura coupling has a distinct catalytic cycle, while homocoupling can arise from at least two different, well-documented mechanistic pathways.
Figure 1: The desired Suzuki-Miyaura catalytic cycle.
Figure 2: Oxygen-mediated homocoupling pathway. The reaction of Pd(0) with dissolved oxygen creates a palladium peroxo complex, a key species that initiates the undesired homocoupling cycle.[5][6]
Part 3: Troubleshooting Guide & Optimization Protocols
If you are observing >5% homocoupling byproduct, a systematic approach to optimization is required. Follow this workflow to diagnose and solve the issue.
Figure 3: A logical workflow for troubleshooting homocoupling.
Protocol 1: Foundational Strategy - Rigorous Oxygen Exclusion
This is the most critical protocol and should be adopted as standard practice for all Suzuki-Miyaura reactions, especially with sensitive substrates.
Method A: Inert Gas Sparging
-
Assemble your reaction glassware (oven or flame-dried) under a positive pressure of inert gas (Argon or Nitrogen).
-
Add your solvent(s) to the reaction flask.
-
Insert a long needle connected to the inert gas line, ensuring the tip is submerged below the solvent surface.
-
Bubble the inert gas through the solvent for a minimum of 20-30 minutes while stirring.[8] A subsurface sparge is significantly more effective than simply flushing the headspace.[4]
-
Maintain a positive inert gas atmosphere throughout the entire setup and reaction time.
Method B: Freeze-Pump-Thaw (Highest Efficacy)
-
Place your solvent in a Schlenk flask that is no more than half full.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once solid, apply a high vacuum to the flask for 5-10 minutes to remove gases from above the frozen solvent.
-
Close the stopcock to the vacuum and thaw the solvent completely in a warm water bath. You may see gas bubbles evolve from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure maximum oxygen removal.[3]
Protocol 2: Optimizing Reaction Parameters
If rigorous degassing is insufficient, the following parameters should be optimized sequentially.
Parameter 1: Catalyst and Ligand Selection
The choice of catalyst and ligand directly influences the relative rates of cross-coupling versus homocoupling. Bulky, electron-rich ligands can accelerate the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.[3][9]
| Parameter | Poor Choice (Promotes Homocoupling) | Better Choice (Minimizes Homocoupling) | Rationale |
| Pd Source | Pd(OAc)₂, PdCl₂ | Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald G3/G4 Precatalysts | Pd(II) sources require reduction that can consume the boronic acid.[3][4] Pd(0) sources and efficient precatalysts bypass this problematic step. |
| Ligand | PPh₃ (if conditions are not optimized) | SPhos, XPhos, RuPhos, N-Heterocyclic Carbenes (NHCs) | Bulky, electron-rich ligands promote the desired C-C bond formation and suppress side reactions.[3][8][9] |
Parameter 2: Base and Solvent Selection
Weaker inorganic bases are often preferred as they are less likely to promote homocoupling compared to strong bases.[3] The solvent system must be chosen to ensure all components remain in solution while minimizing unwanted side reactions.
| Parameter | Can Promote Homocoupling | Recommended Choice | Notes |
| Base | NaOH, KOH (strong bases) | K₃PO₄, K₂CO₃, Cs₂CO₃ | Weaker bases are generally more selective and less aggressive, reducing the rate of side reactions.[3] |
| Solvent | Excessive Water | 1,4-Dioxane, Toluene, THF (often with minimal water) | Aprotic solvents are generally effective.[3] Some water is often needed to solubilize the base, but excess can promote homocoupling.[3] |
Protocol 3: Advanced Suppression Techniques
If optimization of the core parameters is still not sufficient, these procedural modifications can provide additional control.
Method A: Slow Addition of the Boronic Acid
-
Rationale: Homocoupling is a bimolecular reaction with respect to the boronic acid. By keeping the instantaneous concentration of the boronic acid low, you can kinetically disfavor the homocoupling pathway relative to the cross-coupling reaction.[3][11]
-
Procedure:
-
Set up the reaction with the aryl halide, base, ligand, and palladium catalyst in the reaction flask.
-
Dissolve the this compound in a small amount of degassed solvent.
-
Using a syringe pump, add the boronic acid solution to the heated reaction mixture over several hours.
-
Method B: Addition of a Mild Reducing Agent
-
Rationale: To counteract the oxidative effect of any trace oxygen and to ensure the palladium catalyst remains in its active Pd(0) state, a mild reducing agent can be added.[4][8][12]
-
Procedure:
Part 4: Summary of Recommendations
For optimal results and minimal homocoupling of this compound, please refer to this summary table.
| Parameter | Recommendation |
| Atmosphere | Strictly Inert (Argon or Nitrogen) |
| Deoxygenation | Mandatory. Freeze-Pump-Thaw (best) or Subsurface Sparge (good).[3][4] |
| Palladium Source | Pd(0) source (e.g., Pd(PPh₃)₄) or a Buchwald G3/G4 precatalyst.[3] |
| Ligand | Bulky, electron-rich phosphine (e.g., SPhos , XPhos).[3][8][9] |
| Base | Weaker inorganic base (e.g., K₃PO₄ ).[3] |
| Solvent | Degassed aprotic solvent (e.g., 1,4-Dioxane or Toluene) with minimal required H₂O.[3] |
| Temperature | Run at the lowest temperature that provides a reasonable reaction rate.[3] |
| Stoichiometry | Use a slight excess of the aryl halide (e.g., 1.05-1.1 eq).[3] |
| Advanced Options | If needed, use slow addition of the boronic acid and/or add potassium formate.[3][11] |
By implementing these scientifically-grounded strategies, you will be well-equipped to minimize the formation of homocoupling byproducts, thereby improving the yield, purity, and overall efficiency of your Suzuki-Miyaura cross-coupling reactions.
References
-
Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-36. Available at: [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. Available at: [Link]
-
Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(5), 930–938. Available at: [Link]
-
Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. Available at: [Link]
-
Ciofini, I., et al. (2007). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 111(22), 4946–4953. Available at: [Link]
-
Le, C. M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7546. Available at: [Link]
-
Le, C. M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. Available at: [Link]
-
Wang, D., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079-82. Available at: [Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
-
de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(6). Available at: [Link]
-
The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from (3-(2-Cyanopropan-2-yl)phenyl)boronic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding the Chemistry of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid in Suzuki-Miyaura Coupling
This compound is a versatile reagent frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including active pharmaceutical ingredients.[1][2] The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, forming a carbon-carbon bond between an organoboron species and an organohalide using a palladium catalyst and a base.[3][4]
The general mechanism involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide.[3]
-
Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex.[3]
-
Reductive Elimination: The desired coupled product is formed, and the palladium(0) catalyst is regenerated.[3]
Potential Side Reactions and Impurity Formation
Despite its utility, the Suzuki-Miyaura coupling can be accompanied by side reactions that complicate purification.[5] Understanding these potential impurities is the first step in designing an effective purification strategy.
| Impurity Class | Origin | Potential Impact |
| Homocoupling Products | Coupling of two boronic acid molecules or two organohalide molecules. | Difficult to separate from the desired product due to similar physical properties. |
| Protodeborylation Products | Hydrolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom.[5] | Reduces yield and introduces a significant byproduct. |
| Residual Palladium Catalyst | Incomplete removal of the palladium catalyst from the reaction mixture. | Can interfere with downstream applications and poses toxicity concerns in drug development. |
| Unreacted Starting Materials | Incomplete reaction. | Requires efficient separation from the product. |
| Boronic Acid Anhydrides (Boroxines) | Dehydration of the boronic acid. | Can affect the reactivity and stoichiometry of the reaction. |
The presence of adventitious oxygen can also lead to the formation of undesired byproducts.[6]
Section 2: Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of products from reactions involving this compound.
FAQ 1: My final product is contaminated with residual palladium. How can I remove it?
Answer: Residual palladium is a common issue. Here are several effective strategies:
-
Aqueous Workup with Thiol Scavengers: During the aqueous workup, adding a thiol-containing reagent like sodium thiosulfate or L-cysteine can help chelate and remove palladium into the aqueous layer.
-
Silica Gel Chromatography with Scavengers: Specialized silica-based scavengers, such as SiliaMetS® Thiol, can be added directly to the crude product before chromatography or used as a stationary phase to effectively capture residual palladium.
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can adsorb the palladium catalyst. Subsequent filtration will remove the carbon and the bound palladium.
FAQ 2: I'm observing a significant amount of homocoupled byproduct. How can I minimize its formation and remove it?
Answer: Homocoupling is often promoted by the presence of Pd(II) species, which can arise from an inefficient pre-catalyst activation or oxidative processes.[5]
Minimization Strategies:
-
Thorough Degassing: Ensure the reaction mixture is properly degassed to remove oxygen, which can contribute to the formation of Pd(II).
-
Use of High-Quality Reagents: Employ fresh, high-purity boronic acid and organohalide to minimize potential side reactions.
Removal Strategies:
-
Flash Column Chromatography: Careful optimization of the solvent system for flash column chromatography can often separate the homocoupled product from the desired compound. Due to the nonpolar nature of many homocoupled byproducts, a less polar eluent system may be effective.
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for removing impurities, including homocoupled byproducts.[7] Experiment with different solvent systems to find one that provides good solubility for the product at elevated temperatures and poor solubility at room temperature.
FAQ 3: Protodeborylation is reducing my yield. What can I do?
Answer: Protodeborylation, the cleavage of the C-B bond, is a common side reaction, especially with heteroaryl boronic acids.[5]
Prevention and Mitigation:
-
Anhydrous Conditions: While Suzuki couplings can be performed in aqueous conditions, minimizing water content can sometimes reduce the rate of protodeborylation.[3]
-
Choice of Base: The choice of base can influence the rate of protodeborylation. Weaker bases like carbonates may be preferable to stronger bases like hydroxides in some cases.[5]
-
Boronic Esters: Using boronic esters, such as pinacol esters, can improve stability and reduce the likelihood of protodeborylation.[5]
FAQ 4: My boronic acid seems to be sticking to the silica gel column. How can I improve elution?
Answer: Boronic acids can interact strongly with silica gel, leading to poor separation and recovery.[8]
Troubleshooting Column Chromatography:
-
Solvent System Modification: Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to the eluent can help disrupt the interaction between the boronic acid and the silica gel.[8]
-
Deactivated Silica: Using silica gel that has been deactivated with water may reduce the sticking of polar compounds.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or C18 reversed-phase silica gel, which may have different selectivity.[9]
Section 3: Step-by-Step Purification Protocols
Protocol 1: General Aqueous Workup and Extraction
This protocol is a standard starting point for the initial purification of the crude reaction mixture.
-
Quench the Reaction: Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Phase Separation: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the Organic Layer: Wash the organic layer sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (to remove any acidic impurities)
-
Brine (to remove excess water)
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Purification via Acid-Base Extraction
This technique is particularly useful for separating the desired product from non-acidic or non-basic impurities.
-
Dissolve the Crude Product: Dissolve the crude product in an appropriate organic solvent.
-
Base Extraction: Extract the organic solution with an aqueous base (e.g., 1 M NaOH) to deprotonate and dissolve any acidic components, including unreacted boronic acid.[10]
-
Acidification and Re-extraction: Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) and extract with an organic solvent to recover the acidic compounds.
-
Isolate the Product: The desired product will be in either the organic or aqueous phase depending on its acidic/basic properties.
Protocol 3: Flash Column Chromatography
Flash column chromatography is a primary tool for purifying organic compounds.
-
Choose a Stationary Phase: Silica gel is the most common choice.
-
Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between the desired product and impurities. A good starting point for many Suzuki products is a mixture of hexanes and ethyl acetate.
-
Pack the Column: Pack the column with the chosen stationary phase and equilibrate with the eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elute and Collect Fractions: Elute the column with the chosen solvent system and collect fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
Protocol 4: Recrystallization
For solid products, recrystallization is an excellent method for achieving high purity.[7]
-
Select a Solvent: Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature.
-
Dissolve the Crude Product: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolate Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Section 4: Visualizing Purification Workflows
General Purification Workflow
Caption: A decision tree for troubleshooting common purification issues.
Section 5: References
-
How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Gomes, P. A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4233. Available at: [Link]
-
Process for purification of boronic acid and its derivatives. Google Patents. Available at:
-
Purification of boronic acids? r/chemistry - Reddit. Available at: [Link]
-
Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
stability and decomposition of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid
Technical Support Center: (3-(2-Cyanopropan-2-yl)phenyl)boronic acid
A Guide to Stability, Handling, and Decomposition for Research Professionals
Welcome to the technical support center for this compound (CAS 885067-95-8). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As Senior Application Scientists, we have compiled this resource based on established principles of organoboron chemistry and field-proven insights to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
This document provides in-depth answers to frequently encountered questions regarding the stability, storage, and analytical challenges associated with this specific arylboronic acid. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Storage and Safe Handling
Question 1: What are the ideal storage conditions for solid this compound to ensure long-term stability?
Answer: Proper storage is the first and most critical step in preventing premature degradation. Arylboronic acids are sensitive to oxidation, moisture, and in some cases, light. The presence of the cyano group also necessitates specific safety protocols.
The optimal storage conditions are designed to mitigate these risks by controlling the compound's environment. To maximize shelf-life, we recommend the following:
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerator (2–8 °C) or Freezer (-20 °C)[1] | Low temperatures slow the rate of all chemical degradation pathways. For highly sensitive applications or long-term storage, -20 °C is preferable. |
| Atmosphere | Under an inert atmosphere (Argon or Nitrogen)[1] | This is crucial to prevent oxidation of the electron-rich boronic acid moiety and potential reactions with atmospheric moisture. |
| Moisture | In a tightly sealed, desiccated environment | Boronic acids can dehydrate to form cyclic boroxine anhydrides, which can alter reactivity and stoichiometry. Conversely, excess water can promote hydrolysis and protodeboronation.[2] |
| Light | In an amber or opaque vial | To prevent potential photolytic degradation pathways, although this is generally a lesser concern than oxidation and moisture. |
Question 2: What are the critical safety precautions for handling this compound, considering both the boronic acid and the cyano functionalities?
Answer: This molecule possesses a dual-hazard profile that demands strict adherence to safety protocols. The primary risks are the generation of highly toxic hydrogen cyanide (HCN) gas and the inherent irritant properties of organoboron compounds.
Core Safety Mandates:
-
Work in a Fume Hood: All handling of the compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to contain any potential HCN release and minimize inhalation of the solid powder.[3][4]
-
Strictly Avoid Acids: Never allow the compound or its waste to come into contact with acids or acidic solutions. The cyano group can react with acids to generate lethal HCN gas.[5] Keep acid containers out of the immediate work area.[4]
-
Personal Protective Equipment (PPE): Standard PPE is required, including safety goggles (or a face shield if a splash hazard exists), a lab coat, and nitrile gloves. Double-gloving is recommended for enhanced protection.[4]
-
Designated Work Area: Establish a designated area within the lab for working with this compound to prevent cross-contamination.[3][4]
-
Waste Disposal: All waste, including contaminated gloves, wipes, and solutions, must be segregated into a dedicated, clearly labeled "Cyanide-Containing Hazardous Waste" container.[4] Never mix this waste with acidic waste streams.
Section 2: Chemical Stability and Decomposition
Question 3: What are the primary chemical degradation pathways for this compound?
Answer: Understanding the potential decomposition routes is key to troubleshooting unexpected experimental results. For this molecule, two primary pathways are of concern: protodeboronation and oxidation .
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[6] This reaction is a common side reaction for arylboronic acids, particularly in aqueous media.[6][7] The process can be catalyzed by acid or, more commonly for Suzuki-Miyaura coupling conditions, by base.[6][8] The product of this degradation is 2-(m-tolyl)isobutyronitrile.
-
Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol, 3-(2-Cyanopropan-2-yl)phenol. This is why storage under an inert atmosphere is critical.[1][9] The rate of oxidation can be influenced by trace metal impurities and exposure to air.
Below is a diagram illustrating these major degradation pathways.
Caption: Major decomposition pathways for the title compound.
Question 4: My reaction is sluggish, and I suspect my boronic acid has degraded. What are the likely impurities I should look for?
Answer: If you suspect degradation, the most probable impurities are the products of the pathways described above:
-
2-(m-tolyl)isobutyronitrile: The result of protodeboronation.
-
3-(2-Cyanopropan-2-yl)phenol: The result of oxidation.
-
Boroxine Anhydride: A trimeric anhydride formed by the dehydration of three boronic acid molecules. This is often in equilibrium with the monomeric acid and may not be detrimental, but it changes the molecular weight and can complicate stoichiometry.
The presence of these impurities, especially the protodeboronation product, reduces the amount of active boronic acid available for your desired reaction (e.g., Suzuki-Miyaura coupling), leading to lower yields or failed reactions.
Section 3: Analytical Methods and Troubleshooting
Question 5: How can I effectively monitor the purity and stability of this compound?
Answer: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment and stability studies.[10] A stability-indicating HPLC method, capable of separating the parent compound from all potential degradants, is essential.[10] UV detection is typically sufficient.
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This provides higher resolution and is invaluable for the definitive identification of unknown impurity peaks by providing mass-to-charge ratio data.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Useful for confirming the overall structure and detecting major organic impurities.
-
¹¹B NMR: Highly specific for observing the boron center. A sharp signal in the expected region (typically δ 28-34 ppm for arylboronic acids) indicates the presence of the trigonal boronic acid. The formation of tetrahedral boronate species will cause a significant upfield shift.[10]
-
Question 6: I'm analyzing my compound by reverse-phase HPLC and observing peak tailing and a new, earlier-eluting peak that grows over time. What is happening?
Answer: This is a classic analytical challenge when working with boronic acids and their esters. The issue is most likely on-column hydrolysis or degradation .[10][11]
| Observation | Potential Cause | Troubleshooting Solution(s) |
| New, early-eluting peak | On-column hydrolysis of the boronic acid to a more polar species, or protodeboronation. | 1. Use Aprotic Diluent: Dissolve the sample in an aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) immediately before injection to minimize hydrolysis in the vial.[10][12] 2. Reduce Analysis Time: Use a shorter column or a faster gradient to decrease the compound's residence time on the column.[10] 3. Cool the Autosampler: Keep sample vials in a cooled autosampler (e.g., 4 °C) to slow degradation while waiting for injection.[10] |
| Peak Tailing | Interaction of the Lewis acidic boron atom with free silanol groups on the silica-based column packing. | 1. Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize available silanols.[10] 2. Optimize Mobile Phase: Sometimes, a low concentration of an acidic modifier (e.g., 0.1% formic acid) can improve peak shape, but this must be balanced against the risk of promoting protodeboronation.[13] 3. Consider Specialized Columns: Columns with hybrid surface technology are designed to reduce such secondary interactions. |
Experimental Protocols & Workflows
Protocol 1: Recommended Sample Preparation for HPLC Analysis
This protocol is designed to minimize analyte degradation prior to and during analysis.
-
Solvent Preparation: Use high-purity, HPLC-grade aprotic solvents such as acetonitrile (ACN). Ensure your mobile phases are freshly prepared and filtered.[10]
-
Stock Solution: Accurately weigh a small amount of the solid boronic acid and dissolve it in 100% ACN to create a concentrated stock solution.
-
Working Solution: Just prior to injection, dilute the stock solution to the desired working concentration using ACN as the diluent. Avoid using aqueous diluents.[12]
-
Injection: Analyze the sample immediately after preparation. If using an autosampler sequence, maintain the sample tray at a low temperature (e.g., 4 °C).[10]
Workflow: Investigating Compound Instability
If you suspect a batch of this compound is unstable, the following workflow can help diagnose the issue.
Caption: A systematic workflow for diagnosing instability issues.
References
- University of Windsor. Cyanides Storage, Handling and General Use Information. Retrieved from University of Windsor Chemical Control Centre.
- Stanford University Environmental Health & Safety. Information on Cyanide Compounds.
- BenchChem. Analytical techniques for monitoring the degradation of benzylboronic acid.
- University of California, Los Angeles. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- Wikipedia. Protodeboronation.
- BenchChem. Storage and handling guidelines for organoboronic acids to prevent decomposition.
- International Labour Organization. Cyano Compounds. In ILO Encyclopaedia of Occupational Health and Safety.
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Diaz, D. B., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12176–12186. [Link]
- Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
-
Chetwyn, N. P., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 115–123. [Link]
-
Wang, B., et al. (2019). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 116(52), 26391–26397. [Link]
- Harvard University Environmental Health & Safety. Lab Safety Guideline: Cyanide.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
Li, M., & Lee, D. (2016). Development of Organic Transformations Based on Protodeboronation. In ACS Symposium Series (Vol. 1236, pp. 221–239). [Link]
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1987–2000.
-
Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]
-
Nishikata, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3566–3570. [Link]
- Organic Chemistry Portal. Arylboronic acid or boronate synthesis.
- Frontier Specialty Chemicals. Organoborons.
-
Letsididi, R., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(21), 7247. [Link]
-
Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. [Link]
-
Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
- National Center for Biotechnology Information. (2-Cyano-3-phenyl-4-propan-2-ylphenyl)boronic acid. In PubChem.
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Technical Support Center: Optimizing Catalyst Loading for Couplings with (3-(2-Cyanopropan-2-yl)phenyl)boronic Acid
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with Suzuki-Miyaura cross-coupling reactions involving the sterically and electronically unique substrate, (3-(2-Cyanopropan-2-yl)phenyl)boronic acid. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The presence of the nitrile (cyano) group introduces a specific challenge—potential catalyst inhibition—which this guide will directly address.
Troubleshooting Guide: From Low Conversion to High Yield
This section is structured to address the most common issues encountered during the optimization process. We will diagnose the problem, explain the causative chemical principles, and provide actionable solutions.
Q1: My reaction shows low to no conversion. Where do I start with optimizing the catalyst system?
A1: Low conversion is the most frequent initial hurdle. It typically points to an issue with the activity of the catalytic system, which is a synergy between the palladium source, ligand, base, and solvent. The catalyst loading itself is the final dial to turn after the other components are suitable.
Potential Causes & The Underlying Chemistry:
-
Inactive Catalyst Species: The active catalyst in a Suzuki coupling is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ to Pd(0).[2] Inefficient reduction means a low concentration of the active catalyst, regardless of the initial loading.
-
Ligand-Palladium Mismatch: The ligand's job is to stabilize the Pd(0) center and facilitate both the oxidative addition and reductive elimination steps.[1] A ligand that is not electron-rich or bulky enough may not be effective for your specific combination of coupling partners.
-
Nitrile Coordination (Catalyst Poisoning): This is a critical consideration for your specific boronic acid. The nitrogen lone pair on the cyano group can coordinate to the palladium center, acting as an inhibitory ligand. This occupies a coordination site on the palladium that is necessary for the catalytic cycle to proceed, effectively sequestering the catalyst.
-
Inadequate Reaction Conditions: Even the best catalyst system will fail in the wrong solvent or with an inappropriate base. The base is not just a spectator; it is essential for the formation of the boronate species required for the transmetalation step.[3]
Actionable Solutions:
-
Start with a Robust Pre-catalyst: Instead of separate Pd(II) sources and ligands, begin with a well-defined, air-stable Pd(0) pre-catalyst or a modern palladacycle (e.g., a Buchwald G3 or G4 precatalyst).[4] These are designed for rapid and clean generation of the active Pd(0) species, providing more consistent results.
-
Select a Bulky, Electron-Rich Ligand: To counteract nitrile coordination, use a ligand that can sterically and electronically outcompete it. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are excellent choices.[4][5] Their bulkiness physically hinders the approach of the nitrile group to the metal center, while their strong electron-donating ability accelerates the key steps of the catalytic cycle.
-
Systematically Screen Conditions: Before varying catalyst loading, perform a small screen of bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O).[6][7] A general starting point is often K₃PO₄ in a 9:1 mixture of an organic solvent and water.
Below is a workflow to guide your initial troubleshooting efforts when faced with low conversion.
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Q2: My reaction is stalling or incomplete. Should I increase the catalyst loading or just add more catalyst mid-reaction?
A2: A stalling reaction indicates that the catalyst is losing activity over time. While adding more catalyst might seem like a simple fix, understanding why it's dying is more effective in the long run.
Potential Causes & The Underlying Chemistry:
-
Catalyst Decomposition: The active Pd(0) species can aggregate to form inactive palladium black, especially if the ligand concentration is too low or the ligand cannot sufficiently stabilize the metal center.[8] This is often visible as the reaction mixture turning black.
-
Oxygen Contamination: A poor inert atmosphere is a common culprit. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species and also promote the unwanted homocoupling of the boronic acid.[1][9]
-
Substrate/Reagent Impurities: Impurities in your starting materials, solvents, or base can act as catalyst poisons.[10] Ensure you are using high-purity reagents and anhydrous solvents where required.
Actionable Solutions:
-
Improve Inert Atmosphere Technique: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles).[9][11] Maintain a positive pressure of inert gas (argon or nitrogen) throughout the entire reaction setup and duration.
-
Optimize Ligand-to-Palladium Ratio: For many monodentate phosphine ligands, a 2:1 or 4:1 ligand-to-palladium ratio is optimal to prevent decomposition. Using pre-catalysts where this ratio is already defined can simplify this.
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Incremental Loading Increase: Instead of adding more catalyst to a stalled reaction, set up parallel reactions with slightly increased initial loadings (e.g., 1.0 mol%, 1.5 mol%, 2.0 mol%). This will tell you if the total catalyst amount was the limiting factor. If a reaction with 2.0 mol% loading still stalls, the issue is likely catalyst stability, not amount.
-
Consider a Different Ligand: If decomposition persists, the chosen ligand may not be robust enough under the reaction conditions. A more sterically demanding ligand can provide a more protective coordination sphere for the palladium center.
Q3: I'm seeing significant homocoupling of my boronic acid and/or dehalogenation of my coupling partner. How does catalyst choice affect this?
A3: These side reactions compete with your desired cross-coupling and point to specific imbalances in the catalytic cycle.
The Underlying Chemistry:
-
Homocoupling (Boronic Acid Dimer): This side reaction is primarily driven by the presence of oxygen and Pd(II) species.[1] If the reduction of your Pd(II) precatalyst is slow or incomplete, or if oxygen enters the system, the remaining Pd(II) can catalyze the dimerization of your boronic acid.
-
Dehalogenation (Loss of Halide): This occurs when the organopalladium intermediate formed after oxidative addition is intercepted by a hydride source before it can react with the boronic acid.[1][9] The hydride source can be trace water, the solvent, or the base.
Actionable Solutions:
-
Use a Pd(0) Source or Efficient Pre-catalyst: Starting with a catalyst that rapidly provides Pd(0) minimizes the amount of Pd(II) present in the reaction, thereby suppressing homocoupling.
-
Ensure Strict Anaerobic Conditions: This is the most effective way to prevent homocoupling.
-
Choose a Ligand that Promotes Fast Reductive Elimination: Bulky, electron-rich ligands not only accelerate oxidative addition but also the final C-C bond-forming reductive elimination step.[1] If the reductive elimination is fast, the organopalladium intermediate has less time to participate in side reactions like dehalogenation.
-
Modify the Base/Solvent System: Sometimes, switching to a non-coordinating, anhydrous base like K₃PO₄ (finely ground) can reduce side reactions.[4]
The diagram below illustrates the Suzuki-Miyaura catalytic cycle and highlights the potential point of interference by the nitrile group.
Caption: Simplified Suzuki-Miyaura cycle showing potential catalyst inhibition.
Frequently Asked Questions (FAQs)
Q: What is a typical starting catalyst loading for this type of coupling? A: For initial screening with a challenging substrate, a catalyst loading of 1-2 mol% of palladium is a robust starting point.[12] Once conditions are optimized, you can attempt to lower the loading incrementally (e.g., to 0.5 mol%, 0.1 mol%, or even into the ppm range for highly efficient systems).[13]
Q: How does solvent choice impact catalyst efficiency? A: The solvent must solubilize the reactants and catalyst, but it also plays a more active role. Polar aprotic solvents like dioxane, THF, and DMF are common because they can help stabilize the charged intermediates in the catalytic cycle.[14] Often, a small amount of water is beneficial, as it helps to dissolve the inorganic base and can facilitate the transmetalation step.[15][16] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.[4]
Q: How do I properly set up a reaction to screen different catalyst loadings? A: The best practice is to use a parallel synthesis setup. Prepare a stock solution of your aryl halide, boronic acid, and base in the chosen solvent. Then, in separate, inerted reaction vials, add the pre-weighed catalysts/ligands. Finally, dispense an equal volume of the stock solution into each vial. This ensures that the only variable is the catalyst system. Commercial screening kits can also be a valuable tool for this process.
Q: What analytical techniques are best for monitoring these optimization reactions? A: For real-time monitoring, HPLC or UPLC-MS are the gold standards.[17] They allow you to quantify the consumption of starting materials and the formation of the product and byproducts over time. For quick qualitative checks, Thin Layer Chromatography (TLC) is a simple and effective method.[18]
Summary of Recommended Parameters
The table below provides a starting point for the optimization of your Suzuki-Miyaura coupling reaction.
| Parameter | Recommended Starting Point | Rationale & Key Considerations |
| Pd Source | Buchwald Pre-catalyst (e.g., SPhos-Pd-G3) | Ensures efficient and reproducible generation of the active Pd(0) species.[4] |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich ligands to accelerate the reaction and mitigate nitrile inhibition.[4][5] |
| Catalyst Loading | 1.0 - 2.0 mol% for initial screening | A robust range to achieve conversion. Can be lowered significantly after optimization.[12] |
| Base | K₃PO₄ or Cs₂CO₃ (3 equivalents) | Strong, non-nucleophilic bases effective in many Suzuki couplings. Must be finely powdered.[4][7] |
| Solvent | Dioxane / H₂O (10:1) or 2-MeTHF / H₂O (10:1) | Common solvent systems that balance polarity and reagent solubility.[6][15] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to overcome activation barriers, especially with challenging substrates. |
| Atmosphere | Strict Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and side reactions like homocoupling.[9] |
Experimental Protocol: Screening Catalyst Loading
This protocol describes a general method for screening catalyst systems in parallel vials.
1. Materials and Equipment:
-
This compound (1.2 equiv)
-
Aryl halide partner (1.0 equiv, limiting reagent)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Palladium pre-catalysts and ligands for screening (e.g., SPhos-Pd-G3, XPhos-Pd-G3)
-
Degassed solvent (e.g., 1,4-Dioxane and water, 10:1 v/v)
-
Oven-dried 2-dram vials with stir bars and Teflon-lined caps
-
Syringes and needles for liquid transfer
-
Inert gas source (Argon or Nitrogen) with manifold
-
Heated stirring plate or reaction block
2. Procedure:
-
Vial Preparation: In an array of reaction vials, add the appropriate palladium pre-catalyst (e.g., 0.01 equiv for 1 mol% loading) and the aryl halide (e.g., 0.1 mmol).
-
Reagent Addition: To each vial, add this compound (0.12 mmol, 1.2 equiv) and K₃PO₄ (0.3 mmol, 3.0 equiv).
-
Inerting the System: Place the uncapped vials in a rack within a glovebox or seal them with septa and connect to an inert gas manifold. Evacuate and backfill with argon three times to ensure a fully inert atmosphere.[9]
-
Solvent Addition: Add the degassed 10:1 Dioxane/H₂O solvent mixture (e.g., 1.0 mL, to make a 0.1 M solution relative to the aryl halide) to each vial via syringe.
-
Reaction: Tightly cap the vials and place them on the pre-heated stirring plate (e.g., 100 °C). Stir vigorously for the intended reaction time (e.g., 12-24 hours).
-
Monitoring and Workup: At desired time points, an aliquot can be carefully removed, quenched with water, extracted with ethyl acetate, and analyzed by LC-MS or TLC to determine conversion.
-
Analysis: Compare the conversion rates and byproduct profiles for each catalyst loading to identify the optimal system.
By methodically addressing potential points of failure and understanding the chemical principles behind them, you can efficiently optimize the catalyst loading for this and other challenging Suzuki-Miyaura coupling reactions.
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Technical Support Center: Impact of Solvent on the Reactivity of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving (3-(2-Cyanopropan-2-yl)phenyl)boronic acid, with a specific focus on the critical role of solvent selection in determining reaction outcomes. My aim is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of its reactivity, particularly in palladium-catalyzed cross-coupling reactions.
Introduction: Understanding the Reagent
This compound is a versatile building block in medicinal chemistry and materials science.[1] Its utility largely stems from its participation in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[2] However, the success of these reactions is profoundly influenced by the choice of solvent, which can affect everything from solubility and stability to the catalytic cycle itself.[3][4] This guide will delve into the nuances of solvent effects to help you optimize your experimental protocols and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical when working with this compound?
A1: The solvent plays a multifaceted role in reactions involving boronic acids.[3][4] For this compound, the key considerations are:
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Solubility: Ensuring that the boronic acid, your coupling partner, the palladium catalyst, and the base are all sufficiently soluble is paramount for a homogeneous reaction mixture and efficient reactivity.[4] Phenylboronic acids, as a class, exhibit varied solubility, with higher solubility generally observed in polar solvents like ethers and ketones, and very low solubility in nonpolar hydrocarbon solvents.[5]
-
Stability and Unwanted Side Reactions: Boronic acids are susceptible to several side reactions, most notably protodeboronation (the replacement of the boronic acid group with a hydrogen atom) and the formation of boroxine anhydrides.[6][7][8][9] The solvent environment, particularly the presence of water and the solvent's polarity, can significantly influence the rates of these undesired pathways.[7][10]
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Influence on the Catalytic Cycle: Solvents can directly participate in the catalytic cycle of Suzuki-Miyaura reactions.[3] Coordinating solvents can interact with the palladium center, affecting the rates of oxidative addition, transmetalation, and reductive elimination.[4][11] The polarity of the solvent can also impact the stability of charged intermediates in the catalytic cycle.[11]
Q2: What is protodeboronation and how can the choice of solvent help mitigate it?
A2: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, leading to the formation of a byproduct and a reduction in the yield of the desired coupled product.[8][10] This process can be promoted by acidic or basic conditions and is often mediated by water.[6][10]
Solvent-based strategies to minimize protodeboronation include:
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Anhydrous Conditions: While not always practical, using anhydrous solvents and reagents can significantly reduce the rate of protodeboronation, especially for electron-deficient or sterically hindered arylboronic acids which are more prone to this side reaction.[12]
-
Aprotic Solvents: Using aprotic solvents (e.g., THF, dioxane, toluene, DMF) can be advantageous. Polar aprotic solvents can still effectively dissolve the reactants while lacking the acidic protons that can facilitate protodeboronation.[13]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) is a common strategy to protect against protodeboronation.[14] The choice of solvent for the subsequent coupling reaction will still be important.
Q3: What is the boronic acid-boroxine equilibrium and how does the solvent affect it?
A3: Phenylboronic acids can undergo a reversible dehydration reaction to form cyclic trimeric anhydrides called boroxines.[7][9][15] The position of this equilibrium is highly dependent on the solvent environment.
-
Water Content: The presence of water shifts the equilibrium towards the boronic acid form.[7][15][16] In anhydrous or non-polar, aprotic solvents, the boroxine form is often favored.
-
Solvent Polarity and Hydrogen Bonding: Solvents that are good hydrogen bond acceptors can stabilize the boronic acid form by interacting with the hydroxyl groups.[9] This is why solvents like THF and other ethers can favor the monomeric boronic acid.
For consistent reactivity, it is important to be aware of this equilibrium. While boroxines can also participate in Suzuki-Miyaura coupling, their reactivity can differ from the corresponding boronic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions rooted in understanding solvent-reagent interactions.
Issue 1: Low or no product yield in a Suzuki-Miyaura coupling reaction.
| Potential Cause | Explanation & Troubleshooting Steps |
| Poor Solubility of Reactants | The boronic acid, aryl halide, or base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics. Solution: Switch to a solvent system known to better solubilize all reaction components. For instance, if you are using a non-polar solvent like toluene and observing poor solubility, consider a more polar aprotic solvent like THF, dioxane, or DMF.[4][5] A mixture of solvents, such as toluene/water or dioxane/water, can also be effective.[17] |
| Protodeboronation of the Boronic Acid | A significant portion of your starting boronic acid may be decomposing via protodeboronation before it can participate in the cross-coupling.[8] This is especially likely with electron-deficient aryl halides or under prolonged heating in protic solvents. Solution: 1. Ensure your solvent is dry if using anhydrous conditions. 2. Switch to an aprotic solvent. 3. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction.[14] |
| Inhibition of the Catalyst | Certain solvents can act as ligands and coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4][11] Solution: If you suspect catalyst inhibition, try a less coordinating solvent. For example, if a reaction is failing in DMF, switching to toluene or THF might be beneficial. The choice of phosphine ligand is also crucial and should be matched with the solvent and substrates.[14] |
| Boroxine Formation | In non-polar, anhydrous solvents, the boronic acid may predominantly exist as the less reactive boroxine. Solution: The addition of a small amount of water can shift the equilibrium back towards the more reactive boronic acid.[7][9] Many successful Suzuki-Miyaura protocols utilize aqueous solvent systems for this reason.[17] |
Issue 2: Formation of significant side products, such as homocoupling of the boronic acid.
| Potential Cause | Explanation & Troubleshooting Steps |
| Reaction Conditions Favoring Homocoupling | Homocoupling of the boronic acid can be promoted by the presence of oxygen and certain palladium species.[14] Solution: 1. Thoroughly degas your solvent and reaction mixture to remove oxygen. 2. Use a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species. 3. The choice of solvent can influence the relative rates of cross-coupling versus homocoupling. Screening a few different solvent systems (e.g., toluene, THF, DMF) is recommended. |
| Decomposition of the Cyanophenyl Moiety | The cyano group can be sensitive to certain reaction conditions, although it is generally robust in Suzuki-Miyaura couplings. Solution: If you suspect decomposition of the cyano group, ensure your reaction conditions are not overly harsh (e.g., excessively high temperatures or strongly nucleophilic bases). The choice of a milder base or a lower reaction temperature, facilitated by an appropriate solvent, may be necessary. |
Experimental Protocols & Visualizations
Protocol: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for your experiments. Optimization of the solvent, base, ligand, and temperature will likely be necessary for your specific substrate.
-
Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base Addition: Add the chosen solvent (e.g., a 4:1 mixture of dioxane:water) and the base (e.g., K₂CO₃, 2.0 eq.).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using the freeze-pump-thaw method.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]
Visualization of Key Concepts
Caption: A troubleshooting flowchart for low-yielding Suzuki-Miyaura reactions.
References
-
Effects of temperature and solvent in Suzuki reactions of phenylboronic... - ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - Springer. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available at: [Link]
-
The Boroxine–Boronic Acid Equilibrium | Journal of the American Chemical Society. Available at: [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Available at: [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications. Available at: [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. Available at: [Link]
-
The Boroxine–Boronic Acid Equilibrium - University of Edinburgh Research Explorer. Available at: [Link]
-
Water-stable boroxine structure with dynamic covalent bonds - PMC - PubMed Central. Available at: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]
-
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-
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-
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-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Available at: [Link]
-
Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids - PMC. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Available at: [Link]
-
Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchGate. Available at: [Link]
-
Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry - YouTube. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Solvents (Polar and non-polar) molecular interaction, antibonding & nonbonding, thermodynamic and MD simulation analysis on 1-(4-Aminophenyl)-4-(4-methoxyphenyl) piperazine − Antipsychotic drug | Request PDF - ResearchGate. Available at: [Link]
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workup procedure for reactions containing (3-(2-Cyanopropan-2-yl)phenyl)boronic acid
. ## Technical Support Center: Workup Procedures for Reactions Containing (3-(2-Cyanopropan-2-yl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its unique structure, featuring both a boronic acid moiety for carbon-carbon bond formation and a nitrile group, presents specific challenges and considerations during the reaction workup and purification stages. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to help researchers navigate these challenges and ensure the successful isolation of their target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but I'm having trouble removing the excess this compound and its byproducts. What is the recommended general workup procedure?
A1: A standard aqueous workup is typically the first line of approach.[3][4] However, due to the polar nature of the boronic acid and potential byproducts, a simple water wash may not be sufficient. A more robust procedure involves a basic wash to convert the boronic acid into its more water-soluble boronate salt.[5][6][7]
Recommended General Aqueous Workup Protocol:
-
Quench the Reaction: If necessary, cool the reaction mixture to room temperature and quench any reactive reagents as dictated by your specific reaction conditions.
-
Dilute with an Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or toluene.
-
Basic Wash: Transfer the mixture to a separatory funnel and wash with a mild basic solution. A 1-2 M solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is often effective. This deprotonates the boronic acid, increasing its solubility in the aqueous layer.[5][7] Avoid strong bases like sodium hydroxide (NaOH) if your product is base-sensitive.
-
Separate the Layers: Carefully separate the organic and aqueous layers.
-
Water Wash: Wash the organic layer with water to remove any remaining base and water-soluble impurities.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to aid in the removal of residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]
Q2: I've performed a basic wash, but I still see residual boronic acid in my crude product by NMR/LC-MS. What are my next steps?
A2: If a standard basic wash is insufficient, several more advanced techniques can be employed:
-
Scavenging Resins: Specialized resins can selectively bind to boronic acids. Diethanolaminomethyl polystyrene (DEAM-PS) and silica-bound diols are effective scavengers.[8][9] The crude product solution is stirred with the resin, which is then filtered off.
-
Complexation with Diols: Boronic acids form stable complexes with diols.[1] In some cases, washing with a solution containing a diol like sorbitol can help pull the boronic acid into the aqueous phase.[10]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[11] Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature, while the boronic acid impurity remains in the mother liquor.
-
Column Chromatography: While sometimes challenging due to the polarity of boronic acids, column chromatography can be effective.[11][12] Consider using a more polar solvent system, such as a gradient of methanol in dichloromethane, or adding a small amount of a modifier like triethylamine to the eluent to improve separation.[6]
Q3: I'm observing significant protodeboronation (loss of the boronic acid group) of my starting material during the reaction or workup. How can I minimize this?
A3: Protodeboronation is a common side reaction for arylboronic acids, especially under harsh basic conditions or prolonged heating.[8] To mitigate this:
-
Use Milder Bases: Opt for milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger hydroxides.[13]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely and avoid unnecessarily long reaction times or excessive heat.
-
Protect the Boronic Acid: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the reaction can prevent protodeboronation.[14] The boronic acid can be regenerated during the workup or in a subsequent step if needed.
Q4: My workup is generating a persistent emulsion. How can I break it?
A4: Emulsions are common when working with mixtures of organic and aqueous solutions, especially in the presence of salts or polar compounds.[4]
-
Add Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, often helping to break the emulsion.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can force the layers to separate.
-
Filter through Celite®: Passing the emulsified mixture through a pad of Celite® can sometimes help to break up the fine droplets causing the emulsion.
Visualizing the Workup Workflow
The following diagram illustrates a typical decision-making process for the workup of a reaction containing this compound.
Caption: Decision tree for the workup and purification process.
Potential Side Reactions and Impurity Profile
Understanding the potential side reactions is crucial for designing an effective purification strategy.
| Side Reaction/Impurity | Cause | Mitigation/Removal Strategy |
| Protodeboronation Product | Excess base, high temperature, extended reaction time. | Use milder base, optimize reaction conditions, or protect the boronic acid as an ester.[8] |
| Homocoupling of Boronic Acid | Often catalyzed by the palladium catalyst, especially in the absence of the coupling partner. | Use a slight excess of the coupling partner, optimize catalyst loading. |
| Boroxine Formation | Dehydration of the boronic acid, can occur during storage or in the reaction. | Can often be removed by the basic wash, as boroxines will hydrolyze back to the boronic acid and be extracted.[15] |
| Residual Palladium Catalyst | Incomplete removal during workup. | Filtration through a pad of Celite® or silica gel can help remove palladium black. Specific scavengers for palladium are also available. |
Advanced Purification Protocol: Scavenger Resin
For challenging purifications where residual boronic acid persists, a scavenger resin can be highly effective.
-
Prepare the Crude Solution: After the initial aqueous workup and concentration, dissolve the crude product in a suitable solvent (e.g., DCM, THF).
-
Add Scavenger Resin: Add the appropriate amount of a boronic acid scavenger resin (e.g., SiliaBond Diol or DEAM) to the solution. The manufacturer's recommendation for equivalents should be followed.
-
Stir: Gently stir the mixture at room temperature. The required time can vary, so it is advisable to monitor the removal of the boronic acid by TLC or LC-MS.
-
Filter: Filter the mixture to remove the resin. Wash the resin with a small amount of the solvent to ensure complete recovery of the product.
-
Concentrate: Concentrate the filtrate under reduced pressure to yield the purified product.
References
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development.
- Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. (2002). The Journal of Organic Chemistry.
- Process for purification of boronic acid and its derivatives.
- Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity. SiliCycle.
- How to purify boronic acids/boronate esters?
- Can I remove boronic acid using Work up process?
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Reaction Work-Ups. Chemistry LibreTexts.
- Trying to remove a boronic acid in a workup. Help! Reddit.
- How To Run A Reaction: The Workup. University of Rochester Department of Chemistry.
- HELP: Purifying boronic acids sucks. Reddit.
- 2-Cyanophenylboronic acid. Chem-Impex.
- Slow release of organoboronic acids in cross-coupling reactions.
- Purific
- Advanced Materials Synthesis with 4-Cyanophenylboronic Acid.
- Phenylboronic acid. Wikipedia.
- 3-Cyanophenylboronic acid. Sigma-Aldrich.
- Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
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- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
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- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 15. Phenylboronic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of (3-(2-Cyanopropan-2-yl)phenyl)boronic Acid Derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis and application of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid and its derivatives. As a Senior Application Scientist, I have compiled this guide to address the common and complex challenges encountered during the synthesis of this valuable building block. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties, handling, and general synthetic strategy for this compound.
Q1: What are the primary synthetic routes to this compound?
A1: There are two predominant and reliable methods for synthesizing this class of arylboronic acids:
-
Organometallic Route (Lithiation/Grignard): This classic approach involves the reaction of an aryl halide, such as 2-(3-bromophenyl)-2-methylpropanenitrile, with an organometallic reagent (e.g., n-BuLi or Mg) to form an aryl-lithium or Grignard reagent. This intermediate is then quenched with a trialkyl borate ester (e.g., triisopropyl borate) at low temperatures, followed by acidic hydrolysis to yield the boronic acid.[1]
-
Palladium-Catalyzed Borylation (Miyaura Borylation): This modern method involves the cross-coupling of an aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), using a palladium catalyst and a suitable ligand.[2][3] The reaction first yields a boronate ester, which can then be hydrolyzed to the desired boronic acid.
Q2: What are the key stability concerns for this molecule?
A2: this compound, like many arylboronic acids, has several stability considerations:
-
Protodeboronation: The C-B bond can be cleaved under certain conditions, particularly harsh acidic or basic environments, replacing the boronic acid group with a hydrogen atom.[4] The presence of an electron-withdrawing cyano group can sometimes accelerate this process.[4]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides called boroxines. This is often a reversible process upon addition of water. While boroxines are generally competent in cross-coupling reactions, their formation can complicate characterization and stoichiometry calculations. Storing the boronic acid in a dry, inert atmosphere is recommended.
-
Oxidative Degradation: Exposure to strong oxidants can lead to degradation of the molecule.
Q3: How does the 2-cyanopropan-2-yl group influence the synthesis and subsequent reactions?
A3: The tertiary nitrile group has several effects:
-
Electronic Effect: The cyano group is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the boronic acid moiety. For instance, it can affect the rate and efficiency of subsequent Suzuki-Miyaura coupling reactions.[5]
-
Steric Hindrance: While the group is at the meta-position, its bulk can play a minor role in influencing the conformation of the molecule but is generally not a major impediment for reactions at the boronic acid site.
-
Chemical Compatibility: The nitrile group is relatively robust but can be susceptible to hydrolysis to an amide or carboxylic acid under harsh acidic or basic conditions, or reduction under certain hydrogenation conditions.[6] Reaction planning should account for the compatibility of this group.
Troubleshooting Guide: Experimental Challenges & Solutions
This section provides a detailed, problem-and-solution framework for specific issues you may encounter during synthesis.
Problem 1: Low or No Yield During Lithiation-Borylation
Q: I am attempting to synthesize the boronic acid starting from 2-(3-bromophenyl)-2-methylpropanenitrile via lithiation, but my yield is consistently low. What are the likely causes and how can I fix it?
A: Low yields in a lithiation-borylation sequence are common and usually point to issues with the formation or stability of the highly reactive organolithium intermediate.
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Anhydrous Conditions | Organolithium reagents are extremely strong bases and are rapidly quenched by trace amounts of water or other protic sources (e.g., alcohols) from solvents, glassware, or the atmosphere. | Ensure all glassware is flame-dried or oven-dried (>120 °C) under vacuum immediately before use. Use freshly distilled, anhydrous solvents (e.g., THF, Et₂O) from a solvent purification system or dried over appropriate agents like sodium/benzophenone. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process. |
| Inefficient Halogen-Metal Exchange | The bromine-lithium exchange may be incomplete. This can be due to temperature, reagent quality, or reaction time. | Use high-purity n-BuLi (titrated to confirm concentration). Perform the lithiation at low temperatures (typically -78 °C) to prevent side reactions. Allow sufficient time for the exchange to complete (usually 30-60 minutes at -78 °C). |
| Side Reaction with Nitrile Group | While less common at low temperatures, the organolithium intermediate could potentially add to the nitrile group of another molecule, leading to undesired oligomerization. | Maintain a dilute solution (e.g., 0.1-0.2 M) to disfavor intermolecular reactions. Ensure the addition of the borate ester is performed promptly after the lithiation is complete. |
| Degradation During Quench/Workup | The intermediate boronate "ate" complex can be unstable. The subsequent acidic workup must be carefully controlled to hydrolyze the ester without causing significant protodeboronation. | Quench the reaction at low temperature (-78 °C) by adding the trialkyl borate. After stirring and warming, perform the hydrolysis with a carefully controlled amount of dilute acid (e.g., 1 M HCl) at 0 °C. Avoid prolonged exposure to strong acid. |
-
Preparation: Under an Argon atmosphere, add anhydrous THF (100 mL) to a flame-dried 250 mL three-neck flask equipped with a thermometer, dropping funnel, and magnetic stirrer.
-
Starting Material: Dissolve 2-(3-bromophenyl)-2-methylpropanenitrile (10 mmol, 1.0 equiv) in the THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.6 M in hexanes, 11 mmol, 1.1 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (13 mmol, 1.3 equiv) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (16 hours).
-
Workup & Hydrolysis: Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl (25 mL). Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Proceed to the purification step (see Problem 3).
Problem 2: Protodeboronation Side Product in Pd-Catalyzed Borylation
Q: During my Miyaura borylation of 2-(3-bromophenyl)-2-methylpropanenitrile with B₂pin₂, I am observing a significant amount of 2-methyl-2-phenylpropanenitrile (the protodeboronated product) in my crude NMR. Why is this happening?
A: The formation of the protodeboronated product indicates that the C-B bond of your desired product is being cleaved and replaced by a hydrogen atom. This is a known side reaction in palladium catalysis.
Caption: Troubleshooting flowchart for protodeboronation in Miyaura borylation.
Protodeboronation of the arylboronate ester product can be catalyzed by the palladium complex, especially if traces of water are present. The mechanism often involves oxidative addition of a proton source to the Pd(0) catalyst, followed by a process that transfers the proton to the aryl group.
Recommended Actions:
-
Scrupulous Control of Water: Use anhydrous potassium acetate (KOAc) as the base, and ensure it is freshly dried. Use high-quality anhydrous solvents.
-
Optimize Ligand and Catalyst: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or SPhos often promote the desired reductive elimination to form the C-B bond more efficiently than competing side reactions. Using a pre-formed catalyst like XPhos-Pd-G2 can also improve consistency and yield.[3]
-
Temperature and Time Management: Do not overheat the reaction or run it for an unnecessarily long time. Monitor the reaction's progress by TLC or LC-MS and stop it once the starting material is consumed. Typical conditions are 80-100 °C for 2-12 hours.[3]
Problem 3: Difficulty in Purifying the Final Boronic Acid
Q: My crude this compound is impure. Standard silica gel column chromatography gives poor recovery, with significant streaking and product loss on the column. What is a better purification strategy?
A: This is a very common issue. Boronic acids are Lewis acidic and contain polar B(OH)₂ groups, causing them to interact strongly with the acidic silanol groups on standard silica gel, leading to decomposition and poor separation.[7]
-
Biphasic Extraction/Wash: A simple and effective first-pass purification.
-
Protocol: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash with a pH ~10.5 aqueous basic solution (e.g., dilute NaHCO₃). The boronic acid, being weakly acidic, will be deprotonated to the boronate salt and partition into the aqueous layer, leaving many non-acidic organic impurities behind. Carefully re-acidify the aqueous layer with 1 M HCl to a pH of ~2-3, causing the pure boronic acid to precipitate or allowing it to be re-extracted into an organic solvent.[8]
-
-
Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization is an excellent method for obtaining high-purity material.
-
Solvent Screening: Test various solvent systems. A common choice is a mixed solvent system like ethyl acetate/hexanes or water/acetonitrile. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly to induce crystallization.
-
-
Derivatization to a Stable Adduct: Boronic acids can be temporarily converted into more stable, crystalline derivatives for purification.
-
Diethanolamine Adduct: React the crude boronic acid with diethanolamine. The resulting adduct is often a stable, crystalline solid that can be easily purified by recrystallization. The adduct is stable to chromatography on neutral alumina. The pure boronic acid can be regenerated by treating the adduct with acid.
-
-
Specialized Chromatography: If chromatography is necessary, avoid standard silica gel.
Caption: Decision workflow for purifying crude arylboronic acids.
References
-
Talwelkar Shimpi, M., Öberg, S., Giri, L., & Pedireddi, V. R. (2019). Some Hydrated Molecular Complexes of 4-Cyanophenylboronic Acid: Significance of Water in the Structure Stabilization by Theoretical Investigation. Crystal Growth & Design. [Link]
-
Aggarwal Group. (2017). A user's guide to Standard Lithiation–Borylation. University of Bristol. [Link]
-
Pudasaini, B., & Janesko, B. G. (2012). Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl. Organometallics, 31(12), 4610–4618. [Link]
-
Das, B., & Rout, S. K. (2022). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Organic & Biomolecular Chemistry. [Link]
-
Akkoç, S., Güt, M. F., Gök, M., & Gök, Y. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
-
Leonori, D. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. University of Manchester. [Link]
-
Li, Z., et al. (2024). An Adaptive Palladium Single-Atom Catalyst Enabling Reactivity Switching between Borylation and C–C Coupling. JACS Au. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Borylation of Primary Alkyl Bromides. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]
-
Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. Organic Letters. [Link]
-
ResearchGate. (2018). ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
- Snieckus, V. A., & P. Taylor, N. J. (2012). Slow release of organoboronic acids in cross-coupling reactions.
-
Blair, D. J., et al. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation Methodology. Journal of the American Chemical Society. [Link]
-
Behmagham, F., et al. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances. [Link]
-
Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Journal of the American Chemical Society. [Link]
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Aggarwal, V. K. (2015). Lithiation-Borylation in Synthesis. University of Bristol. [Link]
-
Liu, C., et al. (2024). Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. Organic Letters. [Link]
-
Pinto, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Li, Z., & Wang, B. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Borylation of Primary Alkyl Bromides. ResearchGate. [Link]
- Kadyrov, R., & Rische, F. (2003). Process for the preparation of substituted phenylboronic acids.
-
Montalban, G., et al. (2018). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. New Journal of Chemistry. [Link]
- Reddy, M. S., et al. (2005). Process for purification of boronic acid and its derivatives.
-
Hitosugi, S., et al. (2018). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Reddit. (2017). Purification of boronic acids? r/chemistry. [Link]
-
Kyeremeh, K., et al. (2019). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Chemosensors. [Link]
-
Behmagham, F., et al. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Publishing. [Link]
-
PubChem. (n.d.). 4-Cyanophenylboronic acid. PubChem. [Link]
-
Kurpiewska, K., et al. (2017). Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. Molecules. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Borylation of Primary Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activated Secondary Alkyl / Organometallics, 2012 [sci-hub.box]
- 6. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming the Purity of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid
Introduction: The Critical Role of Purity in Drug Development
(3-(2-Cyanopropan-2-yl)phenyl)boronic acid is a key building block in modern medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The purity of this reagent is of paramount importance, as impurities can have a significant impact on the yield, purity profile, and safety of the final drug product. Boronic acid derivatives have been identified as potentially mutagenic, necessitating stringent control of their levels in APIs. This guide provides a comprehensive comparison of analytical methodologies for the robust characterization and purity assessment of this compound, offering insights into the rationale behind experimental choices to ensure the generation of reliable and accurate data for researchers, scientists, and drug development professionals.
Understanding the Analyte: this compound and Its Potential Impurities
The structure of this compound, with its combination of a boronic acid moiety, a cyano group, and a tertiary alkyl substituent, presents unique analytical challenges. A critical aspect of developing a robust purity assessment strategy is to anticipate the potential impurities that may arise during its synthesis.
A common synthetic route to arylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. For this compound, a likely precursor is 3-bromo-α,α-dimethylphenylacetonitrile.
Diagram of a Potential Synthetic Pathway:
Caption: Plausible synthetic route to the target molecule.
Based on this and other common reactions involving boronic acids, a range of potential impurities should be considered:
-
Process-Related Impurities:
-
Starting Material: Unreacted 3-bromo-α,α-dimethylphenylacetonitrile.
-
Homocoupling Byproduct: Biphenyl derivatives formed from the coupling of two Grignard/organolithium reagents.
-
Protodeboronation Product: Benzene derivative where the boronic acid group is replaced by a hydrogen atom.
-
-
Degradation Products:
-
Boroxine (Anhydride): A cyclic trimer formed by the dehydration of the boronic acid. This is a common equilibrium species for boronic acids.
-
Oxidation Products: Phenolic impurities can form through oxidation.
-
-
Residual Solvents and Reagents: Solvents used in synthesis and purification (e.g., THF, diethyl ether, toluene) and residual inorganic salts.
A comprehensive analytical strategy must be capable of separating and quantifying the parent molecule from these potential impurities.
Comparative Analysis of Key Analytical Techniques
The following sections provide a detailed comparison of the most effective analytical methods for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. For boronic acids, reverse-phase HPLC is the most common approach.
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol). More polar compounds elute earlier, while more nonpolar compounds are retained longer.
Causality Behind Experimental Choices: The polarity of this compound is influenced by the polar boronic acid and cyano groups, as well as the nonpolar phenyl and isobutyl groups. This balance allows for good retention and separation on a C18 column. The choice of mobile phase additives is critical. An acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) is often used to suppress the ionization of the boronic acid group, leading to better peak shape and reproducibility.
Experimental Protocol: Purity Determination by RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Workflow Diagram:
Caption: HPLC Purity Analysis Workflow.
Data Presentation: Expected Chromatogram
A representative chromatogram would show a major peak for this compound, with smaller peaks corresponding to impurities. The retention times would be influenced by the polarity of the compounds, with more polar impurities eluting earlier.
Table 1: Comparison of HPLC with Other Chromatographic Techniques
| Feature | HPLC (UV Detection) | LC-MS | GC-MS |
| Principle | Separation by polarity, detection by UV absorbance. | Separation by polarity, detection by mass-to-charge ratio. | Separation by boiling point, detection by mass-to-charge ratio. |
| Applicability to Analyte | Excellent. | Excellent for identification and trace analysis. | Not suitable due to low volatility and thermal instability. |
| Sensitivity | Good (ppm level). | Excellent (ppb level). | Not applicable. |
| Quantitative Accuracy | Excellent. | Good, but can be affected by matrix effects. | Not applicable. |
| Impurity Identification | By retention time comparison with standards. | By fragmentation patterns (MS/MS). | Not applicable. |
| Strengths | Robust, reproducible, widely available. | High sensitivity and specificity for impurity identification. | Not applicable. |
| Limitations | Requires chromophore, co-elution can be an issue. | More complex instrumentation, potential for ion suppression. | Not applicable. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an invaluable tool for impurity identification and trace-level quantification.
Principle: After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Causality Behind Experimental Choices: For this compound, ESI in negative ion mode is often effective, as the boronic acid can be deprotonated. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion and any impurities, enabling the determination of their elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information for definitive identification of unknown impurities. This is particularly crucial for controlling potentially genotoxic impurities at very low levels, as mandated by regulatory guidelines such as ICH M7.[1]
Experimental Protocol: Impurity Identification by LC-MS
-
LC System: UHPLC system for better resolution and faster analysis.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A fast gradient to rapidly screen for impurities.
-
Flow Rate: 0.4 mL/min.
-
MS System: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for HRMS.
-
Ionization Mode: ESI Negative.
-
Data Acquisition: Full scan mode for impurity profiling and MS/MS for structural elucidation.
Workflow Diagram:
Caption: LC-MS Impurity Identification Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). For boronic acids, ¹H, ¹³C, and ¹¹B NMR are all informative.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is dependent on the chemical environment of the nucleus, providing detailed information about the molecular structure.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number and connectivity of protons. For this compound, the aromatic protons, the methyl protons, and the B(OH)₂ protons can be observed. However, boronic acids have a tendency to form cyclic trimeric anhydrides (boroxines), which can lead to broad peaks or multiple sets of signals in the ¹H NMR spectrum, complicating interpretation.[2][3] This can often be overcome by using a solvent like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆), which can break up the boroxine structure.[4]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon environments.
-
¹¹B NMR: As boron-11 is a quadrupolar nucleus, it gives broader signals than ¹H or ¹³C. However, the chemical shift is highly sensitive to the coordination state of the boron atom, making ¹¹B NMR useful for distinguishing between the trigonal planar boronic acid and the tetrahedral boronate esters or boroxine species.
-
Quantitative NMR (qNMR): By integrating the signals of the analyte relative to a certified internal standard of known concentration, the absolute purity of the sample can be determined.[5][6] This method is particularly valuable as it does not require a reference standard of the analyte itself and is considered a primary analytical method.
Experimental Protocol: Purity Assessment by ¹H qNMR
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample.
-
Accurately weigh a similar mass of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
M = molar mass
-
m = mass
-
P = purity of the standard
-
Table 2: Comparison of NMR Techniques for Purity Analysis
| Technique | ¹H NMR | ¹³C NMR | ¹¹B NMR | ¹H qNMR |
| Information Provided | Proton environment, structural connectivity. | Carbon skeleton. | Boron coordination state. | Absolute purity. |
| Quantitative? | Semi-quantitative (relative ratios). | Not routinely quantitative. | Can be quantitative.[7][8] | Yes, highly accurate. |
| Challenges | Peak broadening due to boroxine formation. | Low natural abundance, long relaxation times. | Broad signals. | Requires careful experimental setup and a suitable internal standard. |
| Application | Structural confirmation. | Structural confirmation. | Characterization of boron species. | Purity assignment of reference standards, assay of APIs. |
Complementary Analytical Techniques
In addition to the primary chromatographic and spectroscopic methods, other techniques are essential for a complete purity profile.
-
Karl Fischer Titration: This is the gold standard for determining the water content in a sample.[9][10] Since boronic acids can contain variable amounts of water, which can affect their reactivity and apparent purity by other methods, an accurate water determination is crucial.
-
Elemental Analysis (CHNB): Provides the percentage composition of carbon, hydrogen, nitrogen, and boron in the sample. The experimentally determined values can be compared to the theoretical values for the pure compound to assess its elemental purity. Titration can also be a reliable method for determining boron content.[11]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques can provide information on the presence of residual solvents and the thermal stability of the compound. DSC can also be used to determine the melting point, which is an indicator of purity.
Integrated Approach to Purity Confirmation
A single analytical technique is rarely sufficient to fully characterize the purity of a pharmaceutical intermediate. A holistic and self-validating approach, integrating multiple orthogonal methods, is the most robust strategy.
Logical Workflow for Purity Assessment:
Caption: Integrated workflow for purity confirmation.
Conclusion and Recommendations
The confirmation of purity for this compound requires a multi-faceted analytical approach.
-
For routine quality control and purity assessment, a validated RP-HPLC method with UV detection is the recommended primary technique due to its robustness, precision, and ability to generate a detailed impurity profile.
-
For definitive impurity identification and the quantification of trace-level genotoxic impurities, LC-MS/MS is indispensable.
-
For the assignment of absolute purity and for the qualification of reference standards, ¹H qNMR is the method of choice, offering direct measurement without the need for a specific reference standard of the analyte.
-
Complementary techniques such as Karl Fischer titration and elemental analysis are essential for a complete and accurate purity assessment.
By employing a combination of these orthogonal techniques, researchers and drug developers can be confident in the quality of their starting materials, leading to more robust and reproducible synthetic processes and ultimately, safer and more effective medicines. The validation of these analytical procedures should be performed in accordance with ICH guidelines to ensure data integrity and regulatory compliance.[12][13]
References
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
- Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.
- Aguilera-Sáez, L. M., Belmonte-Sánchez, J. R., Romero-González, R., Martínez Vidal, J. L., Arrebola, F. J., Garrido Frenich, A., & Fernández, I. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 143(23), 5737-5744.
- Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 60-66.
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Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Semantic Scholar. Retrieved from [Link]
- Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790.
- Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of pharmaceutical sciences, 101(9), 3190-3198.
- Ishihara, K., & Yamamoto, H. (2024). Organoboron catalysis for direct amide/peptide bond formation.
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Aguilera-Sáez, L. M., Belmonte-Sánchez, J. R., Romero-González, R., Martínez Vidal, J. L., Arrebola, F. J., Garrido Frenich, A., & Fernández, I. (2018). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate. Retrieved from [Link]
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Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS. Retrieved from [Link]
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Kumar, S., Kumar, P., Kumar, R., & Singh, R. (2018). LC–MS/MS method for the quantification of potential genotoxic impurity 4-phenoxyphenyl-boronic acid in ibrutinib. Semantic Scholar. Retrieved from [Link]
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U.S. Borax. (n.d.). Boron testing methods. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Borates Today. (2021). Boron Determination. Retrieved from [Link]
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Borax. (2023). What is Boron - and how is boronic acid created? Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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A Spectroscopic Guide to the Transformation of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid
An In-Depth Comparison for Synthetic and Analytical Chemists
This guide provides a detailed spectroscopic analysis of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid, a versatile building block in synthetic chemistry. We will explore its characteristic spectral signatures and compare them directly with those of its key transformation products: a biaryl compound formed via Suzuki-Miyaura cross-coupling and a phenol resulting from oxidative deboronation. This comparative approach is designed for researchers, scientists, and drug development professionals who rely on spectroscopic techniques to monitor reaction progress and verify product identity.
Part 1: Spectroscopic Profile of this compound
This compound is an aromatic compound featuring three key functional groups that give rise to a distinct spectroscopic fingerprint: the phenylboronic acid moiety, a cyano group (-C≡N), and an isopropyl group. Understanding this baseline signature is critical for identifying the changes that occur upon chemical transformation.
The carbon atom attached to the boron in boronic acids can sometimes be difficult to observe or appear broadened in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.[1]
| Technique | Characteristic Signature | Interpretation |
| ¹H NMR | δ ~ 8.0-7.4 ppm (m, 4H), δ ~ 8.2 ppm (s, 2H, B(OH)₂), δ ~ 1.7 ppm (s, 6H) | Aromatic protons on the substituted phenyl ring. The acidic protons on the boronic acid group are often broad and may exchange with D₂O. The six equivalent methyl protons of the isopropyl group appear as a sharp singlet. |
| ¹³C NMR | δ ~ 140-128 ppm, δ ~ 122 ppm (-CN), δ ~ 35 ppm (quaternary C), δ ~ 29 ppm (-CH₃) | Signals correspond to the aromatic carbons, the cyano carbon, the quaternary carbon of the isopropyl group, and the methyl carbons. The ipso-carbon attached to the boron may be unobserved.[1] |
| FTIR | ~3300 cm⁻¹ (broad, O-H), ~2230 cm⁻¹ (sharp, C≡N), ~1350 cm⁻¹ (B-O) | A very broad absorption for the O-H stretching of the B(OH)₂ group. A characteristic sharp peak for the nitrile stretch. A strong B-O stretching vibration.[2][3] |
| Mass Spec (ESI-) | [M-H]⁻, [M+Solvent-H]⁻ | In negative ion mode, the deprotonated molecule is often observed. Boronic acids can also form adducts with solvents or form dimeric/trimeric boroxine species, which can complicate spectra.[4][5] |
Part 2: Transformation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex.[6] This reaction fundamentally alters the molecule by replacing the boronic acid group with a new aryl or vinyl substituent.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines a typical workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 2-(3-(4-methoxyphenyl)phenyl)isobutyronitrile
-
Reagent Preparation: To a 50 mL round-bottom flask, add this compound (1.0 equiv), 4-bromoanisole (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv), and sodium carbonate (3.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol (0.2 M relative to the boronic acid).
-
Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with argon gas three times.
-
Reaction: Heat the mixture to 110 °C and stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Cool the reaction to room temperature. Add deionized water and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Causality: The palladium catalyst is essential for the catalytic cycle. The base (sodium carbonate) is required to activate the boronic acid for transmetalation to the palladium center.[7] The inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.
Spectroscopic Comparison: Boronic Acid vs. Biaryl Product
The conversion of the boronic acid to a biaryl product results in several definitive spectroscopic changes.
| Technique | Starting Material Signature | Biaryl Product Signature | Reason for Change |
| ¹H NMR | δ ~ 8.2 ppm (s, 2H, B(OH)₂ disappears) | Appearance of new aromatic signals (e.g., δ ~ 7.5 & 7.0 ppm for the methoxyphenyl group) and a singlet at δ ~ 3.8 ppm (-OCH₃). | The B(OH)₂ group is replaced by the new aryl ring, leading to the disappearance of its proton signal and the appearance of signals for the new substituent. |
| ¹³C NMR | Ipso-carbon bonded to Boron (unobserved or broad) | Appearance of new aromatic carbon signals and a methoxy carbon signal (~55 ppm). | The C-B bond is replaced by a C-C bond, and new carbons from the coupled partner are introduced. |
| FTIR | ~3300 cm⁻¹ (broad, O-H), ~1350 cm⁻¹ (B-O) | Both signals disappear. | The entire boronic acid functional group has been removed from the molecule. |
| Mass Spec | [M+H]⁺ at m/z 190.1 | [M+H]⁺ at m/z 252.1 | The mass increases by the mass of the added aryl group minus the mass of the B(OH)₂ group. (Mass of C₇H₇O - mass of B(OH)₂) |
Part 3: Transformation via Oxidative Deboronation
Arylboronic acids can be readily converted to phenols through oxidation, a transformation that is mechanistically significant and synthetically useful.[8] This reaction typically proceeds via the addition of an oxidant, like hydrogen peroxide, which facilitates the migration of the aryl group from boron to oxygen.[8]
Experimental Workflow: Oxidation to Phenol
Caption: General workflow for the oxidation of a boronic acid to a phenol.
Detailed Protocol: Synthesis of 2-(3-hydroxyphenyl)isobutyronitrile
-
Reagent Preparation: Dissolve this compound (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add 1 M sodium hydroxide (NaOH) solution (3.0 equiv), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (3.0 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~3-4 with 1 M HCl.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude phenol product by flash chromatography.
Causality: The basic conditions (NaOH) are crucial for activating the hydrogen peroxide and forming the hydroperoxide anion (HOO⁻), which then attacks the electrophilic boron atom. This initiates the rearrangement that leads to the formation of a borate ester, which is subsequently hydrolyzed to the phenol product.[8]
Spectroscopic Comparison: Boronic Acid vs. Phenol Product
The oxidation introduces a hydroxyl group directly onto the aromatic ring, leading to significant and easily identifiable spectroscopic shifts.
| Technique | Starting Material Signature | Phenol Product Signature | Reason for Change |
| ¹H NMR | δ ~ 8.2 ppm (s, 2H, B(OH)₂) disappears. | A new, often broad, singlet appears for the phenolic -OH proton (δ ~ 5-10 ppm, concentration dependent). Aromatic proton signals will shift due to the new electron-donating -OH group. | The B(OH)₂ group is replaced by an -OH group. The phenolic proton is acidic and its chemical shift is variable. |
| ¹³C NMR | Ipso-carbon bonded to Boron (unobserved or broad). | The ipso-carbon signal now appears far downfield, typically δ ~ 155-160 ppm. | The carbon is now bonded to a highly electronegative oxygen atom, causing a strong deshielding effect and a significant downfield shift. |
| FTIR | ~3300 cm⁻¹ (broad, O-H from B(OH)₂), ~1350 cm⁻¹ (B-O). | The broad B(OH)₂ stretch is replaced by a new O-H stretch (~3400-3200 cm⁻¹, can be sharp or broad). The B-O stretch disappears. | The boronic acid is converted to a phenol, resulting in a different O-H bonding environment and the complete loss of B-O bonds. |
| Mass Spec | [M+H]⁺ at m/z 190.1 | [M+H]⁺ at m/z 162.1 | The mass changes by the difference between an -OH group and a -B(OH)₂ group. (Mass of OH - mass of B(OH)₂) |
Conclusion
The spectroscopic comparison of this compound with its products from Suzuki-Miyaura coupling and oxidation reveals a set of distinct and predictable transformations. Key diagnostic changes include the disappearance of the B(OH)₂ proton signal in ¹H NMR and the loss of the characteristic broad O-H and B-O stretches in FTIR for both reactions. Furthermore, ¹³C NMR provides unambiguous evidence of transformation, with the appearance of new aromatic signals in the case of coupling, and a dramatic downfield shift of the ipso-carbon upon oxidation to a phenol. Mastery of these spectroscopic correlations provides chemists with a powerful and reliable toolkit for reaction monitoring and structural confirmation in the synthesis of complex organic molecules.
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Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
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Supporting Information. Theranostics. [Link]
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Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. PMC - NIH. [Link]
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Suzuki–Miyaura coupling of arylboronic acids to gold(III). RSC Publishing. [Link]
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Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]
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Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry - ACS Publications. [Link]
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Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Analytical Chemistry. [Link]
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Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
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Improving the oxidative stability of boronic acids through stereoelectronic effects. Organic & Biomolecular Chemistry. [Link]
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Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]
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Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. PMC - NIH. [Link]
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FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Boronic Acid Alternatives for Complex Suzuki-Miyaura Couplings
Topic: A Comparative Analysis of Alternative Reagents to (3-(2-Cyanopropan-2-yl)phenyl)boronic acid for Sterically Demanding Cross-Coupling Applications
Introduction: Navigating the Nuances of Advanced C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic chemistry, celebrated for its reliability in constructing carbon-carbon bonds.[1] Central to this reaction is the organoboron reagent, typically a boronic acid. A molecule like this compound exemplifies a modern building block: it possesses significant steric bulk and a key functional group (a nitrile), making it a valuable synthon in drug discovery and materials science.
However, the very nature of boronic acids, especially complex and sterically hindered ones, presents significant challenges. Issues such as instability, which can lead to protodeboronation, and difficulties in purification due to their propensity to form trimeric boroxine anhydrides, are common hurdles for the bench chemist.[2][3][4] These limitations compromise reproducibility and yield, necessitating the exploration of more robust and reliable alternatives. This guide provides an in-depth comparison of leading alternatives to traditional boronic acids, focusing on their stability, reactivity, and practical application in demanding synthetic contexts.
The Boronic Acid Dilemma: When the Workhorse Stumbles
While foundational, arylboronic acids are not without their flaws. Their reactivity is a double-edged sword; the same Lewis acidity that facilitates the crucial transmetalation step in the catalytic cycle also renders them susceptible to degradation.
Key Challenges with Sterically Hindered Arylboronic Acids:
-
Protodeboronation: The C-B bond can be cleaved by acidic or basic conditions, or even just water, replacing the valuable boronic acid moiety with a simple hydrogen. This is a particularly prevalent side reaction for electron-deficient or sterically crowded systems.[1][3]
-
Oxidative Instability: In biological contexts or under certain reaction conditions, boronic acids can be oxidized, further reducing the amount of active reagent available for coupling.[5]
-
Purification and Handling: Boronic acids are polar, crystalline solids that are often difficult to purify via standard column chromatography. They can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), leading to uncertain stoichiometry and inconsistent reactivity.[2][6]
These challenges are magnified when dealing with sterically encumbered reagents like this compound, where the bulky substituent can significantly slow down the rate of the desired cross-coupling, allowing side reactions to become more competitive.
A Comparative Analysis of Next-Generation Organoboron Reagents
To overcome the limitations of boronic acids, several classes of "protected" or stabilized organoboron reagents have been developed. We will compare two of the most effective and widely adopted alternatives: Potassium Aryltrifluoroborates and N-methyliminodiacetic acid (MIDA) Boronates.
Potassium Aryltrifluoroborates (R-BF₃K): The Stability Champions
Potassium trifluoroborate salts are formed by treating boronic acids with potassium hydrogen fluoride (KHF₂). This converts the trigonal planar, electron-deficient boron center into a tetracoordinate, anionic borate, dramatically enhancing its stability.
-
Principle of Operation: The R-BF₃K salts are not directly active in the Suzuki-Miyaura catalytic cycle. Under the basic reaction conditions, they undergo slow hydrolysis to release the corresponding boronic acid in situ.[7] This "slow-release" mechanism maintains a low, steady concentration of the active boronic acid, which can minimize side reactions like homocoupling and protodeboronation.[7]
-
Advantages:
-
Exceptional Stability: R-BF₃K salts are typically free-flowing, crystalline solids that are remarkably stable to air and moisture, allowing for long-term storage without degradation.[2][6][8]
-
Ease of Handling: Their stability and well-defined stoichiometry make them easy to weigh and handle accurately, improving experimental reproducibility.[2]
-
Avoidance of Boroxines: They are monomeric salts and do not form anhydrides.
-
-
Causality in Application: The choice to use an R-BF₃K salt is often driven by a need for a highly stable, storable precursor to a boronic acid that may otherwise be difficult to handle or prone to decomposition. They have proven especially effective in reactions requiring high temperatures, where a traditional boronic acid might degrade over the course of the reaction.
N-methyliminodiacetic acid (MIDA) Boronates: The Chromatographer's Choice
MIDA boronates represent a paradigm shift in handling organoboron reagents. By forming a bicyclic boronate ester with N-methyliminodiacetic acid, the boronic acid is effectively "caged" in a highly stable form.
-
Principle of Operation: The MIDA group serves as a robust protecting group for the boronic acid.[9][10] MIDA boronates are exceptionally stable to a wide range of reagents and, most importantly, to silica gel chromatography.[9][11] The boronic acid can be released in situ under mild basic conditions (e.g., aqueous NaOH or K₂CO₃ at room temperature), timed to coincide with the start of the cross-coupling reaction.[10][12]
-
Advantages:
-
Unprecedented Stability: MIDA boronates are benchtop stable and compatible with numerous synthetic transformations (e.g., oxidation, reduction, protection/deprotection) that a free boronic acid would not tolerate.[9][11] This allows for the boronic acid functionality to be carried through multi-step syntheses.
-
Chromatographic Purification: Their stability to silica gel is a transformative feature, allowing for the easy purification of complex building blocks.[10]
-
Iterative Cross-Coupling (ICC): The robust nature of MIDA boronates has enabled the development of automated, iterative synthesis platforms for creating complex small molecules, akin to solid-phase peptide synthesis.[9][13]
-
-
Causality in Application: A researcher would select a MIDA boronate when the synthesis requires the purification of the boron-containing fragment by chromatography, or when the boronic acid moiety needs to survive multiple synthetic steps prior to the key cross-coupling. This strategy provides ultimate control over the timing of boronic acid release.
Performance Data: A Head-to-Head Comparison
To illustrate the practical advantages of these alternatives, consider a representative Suzuki-Miyaura coupling between a sterically hindered aryl bromide and various organoboron reagents.
Table 1: Comparison of Key Attributes for Organoboron Reagents
| Attribute | Arylboronic Acid | Potassium Aryltrifluoroborate (R-BF₃K) | MIDA Boronate |
| Stability (Air/Moisture) | Moderate to Poor | Excellent | Excellent |
| Stability (Chromatography) | Poor (Decomposition) | Moderate | Excellent |
| Ease of Handling | Moderate (Hygroscopic, Boroxine Formation) | Excellent (Crystalline Solid) | Excellent (Crystalline Solid) |
| Stoichiometry | Often Uncertain | Well-Defined | Well-Defined |
| Release of Active Species | Immediate | Slow Hydrolysis (Base-Mediated) | Controlled Deprotection (Base-Mediated) |
| Primary Use Case | Simple, rapid couplings | Unstable boronic acids, high-temp reactions | Multi-step synthesis, chromatographic purification |
Table 2: Representative Yields in a Sterically Hindered Suzuki-Miyaura Coupling
Reaction: 2-Bromo-1,3-dimethylbenzene + Organoboron Reagent -> Product
| Entry | Boron Reagent | Catalyst System | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄, 2M Na₂CO₃ | 12 | 45% |
| 2 | Potassium (3-(2-Cyanopropan-2-yl)phenyl)trifluoroborate | Pd(OAc)₂, SPhos, 2M K₂CO₃ | 12 | 78% |
| 3 | (3-(2-Cyanopropan-2-yl)phenyl) MIDA boronate | Pd₂(dba)₃, SPhos, 1M NaOH | 8 | 92% |
Note: Data is illustrative and representative of typical outcomes for sterically demanding couplings.
The data clearly indicates that for challenging substrates, the stabilized alternatives significantly outperform the parent boronic acid. The MIDA boronate, in particular, often provides the highest yields due to the clean, controlled release of the active coupling partner, which minimizes degradation and side reactions.
Visualizing the Synthetic Workflow: Boronic Acid vs. MIDA Boronate
The choice of reagent fundamentally alters the synthetic workflow. The following diagram illustrates the streamlined process enabled by the stability of MIDA boronates.
Sources
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A Comparative Guide to Palladium Catalyst Performance in Suzuki-Miyaura Coupling with (3-(2-Cyanopropan-2-yl)phenyl)boronic acid
This guide provides an in-depth technical comparison of various palladium catalysts for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the challenging substrate, (3-(2-Cyanopropan-2-yl)phenyl)boronic acid. This boronic acid, characterized by both steric hindrance from the bulky isobutyronitrile group and electronic deactivation from the cyano moiety, presents a rigorous test for catalyst performance. The insights and data presented herein are intended to assist researchers, chemists, and process development professionals in selecting the optimal catalytic system to achieve high efficiency and yield in their synthetic endeavors.
Introduction: The Challenge of Sterically Hindered and Electron-Deficient Substrates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its functional group tolerance and mild reaction conditions. However, the efficiency of this reaction is highly dependent on the choice of the palladium catalyst, especially when dealing with substrates that are sterically demanding or electronically deactivated.
This compound is a prime example of such a challenging substrate. The bulky 2-cyanopropan-2-yl group ortho to the boronic acid moiety can significantly impede the crucial transmetalation step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the cyano group deactivates the boronic acid, making it less nucleophilic. These factors often lead to sluggish reactions, low yields, and the formation of undesired byproducts with conventional palladium catalysts. This guide will explore the performance of different palladium catalyst systems to overcome these challenges.
Comparative Performance of Palladium Catalysts
The selection of the appropriate palladium precursor and, more critically, the ancillary ligand is paramount for a successful Suzuki-Miyaura coupling with a substrate like this compound. Below, we compare the performance of several classes of palladium catalysts, drawing from established principles in cross-coupling chemistry and specific experimental findings.
Traditional Phosphine Ligand-Based Catalysts
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are often the first choice for many Suzuki-Miyaura reactions due to their commercial availability and broad utility.
-
Pd(PPh₃)₄: While effective for simple arylboronic acids, Pd(PPh₃)₄ often struggles with sterically hindered substrates. The relatively bulky yet conformationally flexible triphenylphosphine ligands can lead to slow reaction rates and incomplete conversion.
-
PdCl₂(dppf): The dppf ligand offers greater stability to the palladium center and can be more effective than PPh₃ for some challenging substrates. Its wider bite angle can promote reductive elimination. However, for highly hindered substrates, it may still not be sufficient to achieve optimal yields.
Advanced Buchwald-Type Catalysts
The development of bulky, electron-rich phosphine ligands by the Buchwald and Hartwig groups revolutionized Suzuki-Miyaura cross-coupling. These ligands are specifically designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle and are particularly well-suited for challenging substrates.
A specific example of a highly effective catalyst for the coupling of this compound is [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dtbpf)) . In a documented synthesis, this catalyst was successfully employed in the coupling of this compound with a heterocyclic partner.
Table 1: Comparative Performance Data
| Catalyst / Ligand | Substrate Type | Typical Yield Range | Key Advantages | Key Limitations |
| Pd(PPh₃)₄ | Simple, unhindered arylboronic acids | 60-95% | Readily available, well-understood | Poor performance with hindered substrates |
| PdCl₂(dppf) | Moderately hindered arylboronic acids | 70-90% | Good thermal stability | May be inefficient for highly hindered substrates |
| PdCl₂(dtbpf) | Sterically hindered, electron-deficient | >90% | Excellent for challenging substrates | Higher cost, air-sensitive ligands |
The superior performance of PdCl₂(dtbpf) in this context can be attributed to the bulky tert-butyl groups on the phosphine ligand. These groups create a sterically demanding environment around the palladium center, which promotes the dissociation of a phosphine ligand to generate a highly reactive, monoligated palladium species. This species is more accessible for oxidative addition and facilitates the subsequent steps of the catalytic cycle.
Mechanistic Considerations
The success of the Suzuki-Miyaura coupling with this compound using a catalyst like PdCl₂(dtbpf) is rooted in the fundamental steps of the catalytic cycle.
Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.
For challenging substrates, the oxidative addition and transmetalation steps are often rate-limiting. The use of bulky, electron-rich ligands like dtbpf accelerates these steps, leading to a more efficient catalytic turnover.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
The following protocol is based on a reported successful synthesis and serves as a validated starting point for optimization.
Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
Catalyst and Solvent Addition: [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (0.02 eq) is added, followed by a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: The reaction mixture is heated to 100 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.
Conclusion and Recommendations
For the Suzuki-Miyaura cross-coupling of the sterically and electronically challenging this compound, the choice of catalyst is critical. While traditional palladium catalysts may offer some level of conversion, advanced catalyst systems employing bulky, electron-rich phosphine ligands are demonstrably superior.
Specifically, [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dtbpf)) has been shown to be a highly effective catalyst for this transformation, affording high yields where other catalysts may fail. Researchers and process chemists working with this or structurally similar boronic acids are encouraged to consider Buchwald-type ligands and their corresponding palladium complexes as a first-line approach to ensure efficient and high-yielding cross-coupling reactions.
References
- WO2018145795A1 - NEW PYRIDONE DERIVATIVES AS BTK INHIBITORS - Google P
A Senior Application Scientist's Guide to (3-(2-Cyanopropan-2-yl)phenyl)boronic acid: A Comparative Analysis for Advanced Synthesis and Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to success. Phenylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their versatility and unique reactivity. This guide provides an in-depth technical comparison of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid , a specialized derivative, with other commonly used alternatives. We will explore its anticipated performance in key applications, supported by established chemical principles and comparative experimental data for analogous compounds.
Introduction: The Strategic Advantage of Substituted Phenylboronic Acids
Phenylboronic acids are indispensable reagents, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1] Beyond their utility in synthesis, the boronic acid moiety is a key pharmacophore in several FDA-approved drugs, where it often acts as a reversible covalent inhibitor of enzymes.[2][3][4]
The true power of phenylboronic acids lies in the tunability of their properties through substitution on the phenyl ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) significantly influence the electronic environment of the boronic acid, thereby altering its reactivity, acidity, and biological interactions.[5] This guide focuses on this compound, a molecule featuring a sterically bulky and strongly electron-withdrawing cyanoisopropyl group at the meta position.
Predicted Physicochemical Properties and Their Implications
The 3-(2-cyanopropan-2-yl) substituent is anticipated to significantly impact the properties of the phenylboronic acid core. The nitrile group is a potent electron-withdrawing group, which is expected to increase the Lewis acidity of the boron atom (lower pKa) compared to unsubstituted phenylboronic acid. This increased acidity can influence its reactivity in biological systems and its interaction with bases in catalytic cycles. The bulky isopropyl group may introduce steric hindrance, potentially affecting the rate and selectivity of its reactions.
Application in Suzuki-Miyaura Cross-Coupling: A Comparative Performance Analysis
The Suzuki-Miyaura reaction is a fundamental tool for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[6] The efficiency of this reaction is highly dependent on the electronic nature of the boronic acid.
The Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The key step in the Suzuki-Miyaura catalytic cycle is the transmetalation of the organic group from boron to the palladium center. Generally, electron-donating groups on the phenylboronic acid can accelerate this step, often leading to higher yields and faster reaction times.[5] Conversely, strong electron-withdrawing groups, such as the cyano group in our target molecule, can decrease the nucleophilicity of the phenyl ring, potentially slowing down the transmetalation process.[5]
However, the overall success of the reaction is a complex interplay of various factors, including the choice of catalyst, base, and solvent. For boronic acids with electron-withdrawing groups, the selection of a highly active catalyst system is crucial to achieving good yields.
Comparative Experimental Data
To contextualize the expected performance of this compound, we present a comparison with other substituted phenylboronic acids in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.
| Boronic Acid Derivative | Substituent Type | Typical Yield (%) | Reference |
| This compound | Strong EWG (meta) | Predicted: 75-85% | - |
| 4-Methoxyphenylboronic acid | Strong EDG (para) | 95-99% | [6] |
| Phenylboronic acid | Neutral | 90-95% | [7] |
| 4-Cyanophenylboronic acid | Strong EWG (para) | 80-90% | [7] |
| 3-Nitrophenylboronic acid | Strong EWG (meta) | 78-88% | [8] |
Predicted yield is based on the strong electron-withdrawing nature of the substituent, which may require more forcing conditions or a highly active catalyst to achieve high conversion.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating method for assessing the performance of various phenylboronic acids in a Suzuki-Miyaura coupling reaction.
Objective: To compare the yield of the coupling reaction between different substituted phenylboronic acids and 4-bromoanisole.
Materials:
-
Substituted phenylboronic acid (e.g., this compound, 4-methoxyphenylboronic acid, 4-cyanophenylboronic acid)
-
4-Bromoanisole
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted phenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and sodium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a 4:1 mixture of toluene and ethanol (10 mL) followed by degassed water (2 mL).
-
The reaction mixture is heated to 80 °C and stirred vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Determine the yield of the purified product and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Application in Medicinal Chemistry: Serine Protease Inhibition
The boronic acid moiety is a well-established pharmacophore for the inhibition of serine proteases, a class of enzymes implicated in numerous diseases.[9][10] The boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[11]
Influence of Substituents on Inhibitory Potency
The inhibitory potency (often measured as the inhibition constant, Ki) of a phenylboronic acid is influenced by the electronic properties of its substituents. Electron-withdrawing groups can increase the Lewis acidity of the boron, which can lead to stronger interactions with the nucleophilic serine residue in the enzyme's active site.[9] The meta-position of the substituent in this compound is expected to exert a significant inductive electron-withdrawing effect.
Comparative Experimental Data for Serine Protease Inhibition
The following table presents a comparison of the inhibitory activity of various substituted phenylboronic acids against chymotrypsin, a model serine protease.
| Boronic Acid Derivative | Substituent Type | Ki (µM) | Reference |
| This compound | Strong EWG (meta) | Predicted: 10-50 | - |
| 4-Methoxyphenylboronic acid | Strong EDG (para) | ~200 | [10] |
| Phenylboronic acid | Neutral | ~100 | [10] |
| 3-Nitrophenylboronic acid | Strong EWG (meta) | 33 | [10] |
Predicted Ki is based on the strong electron-withdrawing nature of the substituent, which is expected to enhance binding to the serine protease active site, similar to the 3-nitro derivative.
Experimental Protocol: Serine Protease Inhibition Assay
This protocol outlines a standard procedure for determining the inhibitory potency of boronic acid derivatives against a serine protease.[1][12]
Objective: To determine the Ki of substituted phenylboronic acids against chymotrypsin.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (substrate)
-
Substituted phenylboronic acid inhibitors
-
Tris-HCl buffer (pH 7.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.
-
Prepare stock solutions of the substrate and boronic acid inhibitors in DMSO.
-
In a 96-well plate, add varying concentrations of the inhibitor dissolved in Tris-HCl buffer. Include a control with no inhibitor.
-
Add the α-chymotrypsin solution to each well and incubate for 15 minutes at 25 °C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The rate of p-nitroaniline formation is proportional to the enzyme activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.
-
Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition versus the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation, which relates IC₅₀ to Ki, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Workflow Diagram:
Caption: Workflow for a serine protease inhibition assay.
Synthesis of this compound
A plausible synthetic route to the title compound would involve the borylation of a suitable precursor, such as 2-(3-bromophenyl)-2-methylpropanenitrile. This precursor can be synthesized from 3-bromobenzyl cyanide.
Proposed Synthetic Protocol
Step 1: Synthesis of 2-(3-bromophenyl)-2-methylpropanenitrile
-
To a solution of 3-bromobenzyl cyanide (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere, add sodium hydride (2.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add methyl iodide (2.5 eq) dropwise at 0 °C.
-
Let the reaction warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the desired product.
Step 2: Synthesis of this compound
-
To a solution of 2-(3-bromophenyl)-2-methylpropanenitrile (1.0 eq) in dry THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with 1 M HCl and stir for 1 hour.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Synthetic Workflow Diagram:
Caption: Proposed synthesis of the target boronic acid.
Conclusion and Future Perspectives
This compound represents a valuable, albeit understudied, building block for organic synthesis and medicinal chemistry. Its strong electron-withdrawing character suggests it may exhibit unique reactivity and inhibitory properties. While potentially less reactive in standard Suzuki-Miyaura couplings compared to electron-rich analogues, its performance can likely be optimized with modern catalyst systems. In the context of drug discovery, its increased acidity could translate to enhanced potency as a serine protease inhibitor.
The experimental protocols and comparative data presented in this guide offer a framework for the rational application and evaluation of this and other novel boronic acid derivatives. Further experimental investigation is warranted to fully elucidate the potential of this compound and to expand the toolbox of functionalized building blocks available to researchers.
References
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
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Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences of the United States of America, 68(2), 478–480. [Link]
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Al-Masum, M., & Ng, C. (2018). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]
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Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. AWS. [Link]
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Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(5), 555-566. [Link]
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Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Royal Society of Chemistry. [Link]
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Lee, C. I., et al. (2015). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 20(5), 8920-8933. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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On the use of the experimentally determined enzyme inhibition constant as a measure of absolute binding affinity. bioRxiv. [Link]
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Design and discovery of boronic acid drugs. ResearchGate. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
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DIPHENYLBORINIC ACID IS A STRONG INHIBITOR OF SERINE PROTEASES+. University of Notre Dame. [Link]
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Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Publishing. [Link]
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Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Institutes of Health. [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health. [Link]
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Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
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Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. ResearchGate. [Link]
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A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. [Link]
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measuring enzyme inhibition by drugs. YouTube. [Link]
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Inhibition of serine proteases by arylboronic acids. PubMed. [Link]
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(3-bromophenyl)acetonitrile. ChemBK. [Link]
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Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. National Institutes of Health. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]
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Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. [Link]
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Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. [Link]
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A Comparative Kinetic Analysis of Substituted Phenylboronic Acids: A Guide for Researchers
In the landscape of modern organic synthesis and chemical biology, phenylboronic acids and their derivatives stand as indispensable tools. Their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their role as versatile sensors for saccharides, and their application in the construction of dynamic covalent materials underscore their significance.[1][2][3] For researchers, scientists, and drug development professionals, a deep understanding of the factors governing the reactivity of these compounds is paramount for reaction optimization, sensor design, and the rational design of new materials.
This guide provides an in-depth comparative study of the reaction kinetics of different substituted phenylboronic acids. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental observations, grounding our discussion in established mechanistic principles and supporting experimental data. Our aim is to equip you with the field-proven insights necessary to predict and control the behavior of these versatile molecules in your own research endeavors.
Theoretical Framework: Understanding Substituent Effects on Reactivity
The reactivity of a substituted phenylboronic acid is profoundly influenced by the nature of the substituent on the phenyl ring. These effects can be broadly categorized as electronic and steric. Electronic effects alter the electron density at the boron atom, thereby influencing its Lewis acidity and its propensity to participate in key reaction steps. Steric effects, arising from the size of the substituents, can hinder the approach of reactants and influence the stability of transition states.
A powerful tool for quantifying the electronic influence of substituents on reaction rates is the Hammett equation :
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted phenylboronic acid.
-
k₀ is the rate constant for the reaction of the unsubstituted phenylboronic acid.
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent. Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[4]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state of the rate-determining step. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.
Comparative Kinetics in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in academic and industrial laboratories.[1] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The electronic nature of the substituent on the phenylboronic acid can significantly impact the rate-determining step, which is often the transmetalation.
A Hammett plot for the Suzuki-Miyaura coupling of para-substituted phenylboronic acids with an aryl halide typically yields a positive ρ value. This indicates that electron-withdrawing groups on the phenylboronic acid accelerate the reaction.[3] This observation is consistent with a mechanism where the transmetalation step, involving the transfer of the aryl group from the boron atom to the palladium center, is rate-limiting. Electron-withdrawing groups increase the Lewis acidity of the boron atom, facilitating the formation of a boronate species (Ar-B(OH)₃⁻) upon reaction with a base. This boronate is more nucleophilic and readily transfers its aryl group to the electrophilic palladium(II) center.
Table 1: Relative Reaction Rates of Substituted Phenylboronic Acids in a Suzuki-Miyaura Coupling Reaction
| Substituent (p-X) | Hammett Constant (σp) | Relative Rate (kX/kH) |
| -OCH₃ | -0.27 | Slower |
| -CH₃ | -0.17 | Slower |
| -H | 0.00 | 1.00 |
| -F | 0.06 | Faster |
| -Cl | 0.23 | Faster |
| -CN | 0.66 | Significantly Faster |
| -NO₂ | 0.78 | Significantly Faster |
Note: The relative rates are illustrative and based on general trends observed in Hammett studies of Suzuki-Miyaura reactions. Actual values can vary depending on the specific reaction conditions (catalyst, ligand, base, solvent).
The data in Table 1 clearly demonstrates that as the electron-withdrawing character of the substituent increases (more positive σp), the reaction rate is enhanced.[6] This principle is a critical consideration for optimizing reaction times and yields. For instance, when coupling a valuable or complex aryl halide, employing a phenylboronic acid with a mild electron-withdrawing group can often lead to a more efficient transformation.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetics in Boronic Ester Formation with Diols
The reversible reaction of phenylboronic acids with diols to form cyclic boronic esters is the foundation for their use in sensors and dynamic materials.[2][3] The kinetics of this esterification process are highly dependent on the electronic properties of the substituent on the phenylboronic acid and the pH of the medium.
The reaction proceeds through the attack of a diol on the Lewis acidic trigonal boronic acid or the tetrahedral boronate anion.[4] The rate of ester formation is influenced by the pKa of the boronic acid. Electron-withdrawing substituents lower the pKa of the boronic acid, increasing the concentration of the more reactive boronate anion at a given pH. This generally leads to faster esterification rates.[7]
Table 2: Second-Order Rate Constants for the Reaction of Substituted Phenylboronic Acids with a Diol
| Substituent (p-X) | pKa | k (M⁻¹s⁻¹) |
| -OCH₃ | 9.1 | Lower |
| -CH₃ | 8.9 | Lower |
| -H | 8.8 | Reference |
| -Cl | 8.2 | Higher |
| -NO₂ | 7.1 | Significantly Higher |
Note: The rate constants are illustrative and based on general trends. The specific diol, pH, and temperature will significantly affect the absolute values.
The data in Table 2 illustrates a clear trend: as the pKa of the phenylboronic acid decreases (i.e., its acidity increases) due to the presence of electron-withdrawing substituents, the rate of reaction with a diol increases. This principle is fundamental to the design of responsive sensor systems. For applications requiring rapid detection of diols, such as glucose, a phenylboronic acid functionalized with an electron-withdrawing group would be a more suitable choice.
Experimental Protocol: Kinetic Analysis of Phenylboronic Acid Esterification with a Diol using UV-Vis Spectroscopy
This protocol outlines a general method for determining the pseudo-first-order rate constant for the reaction of a substituted phenylboronic acid with a diol that has a chromophore, such as Alizarin Red S (ARS), which exhibits a spectral shift upon esterification.
Materials:
-
Substituted phenylboronic acid (e.g., 4-nitrophenylboronic acid)
-
Chromophoric diol (e.g., Alizarin Red S)
-
Buffer solution of desired pH (e.g., phosphate buffer, pH 7.4)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted phenylboronic acid (e.g., 10 mM) in the buffer solution.
-
Prepare a stock solution of the chromophoric diol (e.g., 1 mM) in the same buffer solution.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a wavelength range that covers the absorbance maxima of both the free diol and the boronic ester adduct.
-
Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
-
Determination of Analytical Wavelength:
-
Record the UV-Vis spectrum of the free diol in the buffer.
-
Record the UV-Vis spectrum of a solution containing the diol and a large excess of the phenylboronic acid to ensure complete formation of the ester.
-
Identify a wavelength where the difference in absorbance between the free diol and the ester is maximal. This will be your analytical wavelength for the kinetic runs.
-
-
Kinetic Measurement:
-
Pipette the diol solution into a quartz cuvette and place it in the thermostatted cuvette holder.
-
Allow the solution to thermally equilibrate for several minutes.
-
Initiate the reaction by rapidly adding a solution of the phenylboronic acid (in large excess to ensure pseudo-first-order conditions) to the cuvette.
-
Immediately start recording the absorbance at the predetermined analytical wavelength as a function of time. Continue data collection until the reaction reaches completion (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Plot the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the phenylboronic acid (which was in excess).
-
Visualizing the Experimental Workflow
Caption: Workflow for the kinetic analysis of boronic acid esterification.
Conclusion
The reaction kinetics of substituted phenylboronic acids are governed by a predictable interplay of electronic and steric effects. By understanding the principles outlined in this guide and leveraging tools such as the Hammett equation, researchers can make informed decisions in their experimental design. Whether optimizing a complex cross-coupling reaction or designing a highly sensitive biosensor, a thorough appreciation for the kinetics of these versatile molecules is a prerequisite for success. The provided experimental protocol serves as a starting point for those wishing to quantify these effects in their own systems, fostering a deeper understanding and enabling the rational development of new chemical technologies.
References
Sources
- 1. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid
This guide provides essential safety protocols, personal protective equipment (PPE) guidelines, and detailed operational and disposal plans for (3-(2-Cyanopropan-2-yl)phenyl)boronic acid. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its potential health hazards. A thorough understanding of these risks is the foundation of a robust safety plan. The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS) and are consistent with other arylboronic acids.[1][2][3]
Key Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Respiratory Irritation (Category 3): May cause respiratory tract irritation if inhaled.[3]
Given these hazards, a proactive approach to exposure prevention is paramount. All handling of this compound should be conducted with the assumption of potential contact and with all recommended safety measures in place.
Mandatory Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.[4][5] The rationale behind each piece of equipment is to provide a multi-layered defense against the identified hazards.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[4][6][7] | Protects eyes from dust, splashes, and accidental contact that can cause serious and irreversible damage.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4][6] | Prevents skin contact, which can lead to irritation.[2][4] Gloves should be inspected for any signs of degradation or puncture before use and disposed of properly after handling.[4][7] |
| Body Protection | A flame-resistant lab coat that is fully buttoned, worn over long pants.[4] A chemical-resistant apron is recommended when handling larger quantities.[4] | Protects the skin on the body from accidental spills and contact.[4][6] |
| Footwear | Closed-toe shoes.[4] | Protects the feet from spills and falling objects.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if dust may be generated and engineering controls are not sufficient.[6] | Prevents the inhalation of dust particles that can cause respiratory tract irritation.[2][3] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety.[4]
3.1. Work Area Setup
-
Ventilation: Conduct all handling of this compound within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[4][8]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9]
-
Cleanliness: The workspace should be clean, organized, and free of any unnecessary equipment or chemicals to prevent cross-contamination and accidents.[10]
3.2. Chemical Handling
-
Donning PPE: Before handling the chemical, put on all required PPE as specified in the table above.
-
Weighing: If weighing the solid, do so in the fume hood or a ventilated balance enclosure to avoid generating dust in the open lab.[10]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: If using in a chemical reaction, ensure the apparatus is properly set up and secured within the fume hood.
3.3. Post-Handling Decontamination
-
Clean Up: Clean the work area thoroughly with an appropriate solvent to remove any residual chemical.
-
PPE Removal: Remove PPE in the designated area, avoiding cross-contamination.[4] Dispose of gloves and any other contaminated disposable items in the appropriate hazardous waste container.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7][10]
Disposal Plan: Managing Chemical Waste
All waste generated from the use of this compound must be treated as hazardous waste.[4]
4.1. Waste Collection
-
Solid Waste: Collect any unused solid this compound and any contaminated materials (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]
4.2. Container Decontamination
-
Initial Rinse: Empty containers that held this compound must be decontaminated before disposal.[8] Rinse the empty container with a suitable solvent (e.g., acetone or ethanol). This first rinseate must be collected and disposed of as hazardous waste.[8]
-
Subsequent Rinses: Perform at least two more rinses with the solvent. These subsequent rinses may, depending on local regulations, be disposable down the drain with copious amounts of water. However, always consult your institution's EHS guidelines.[11][12]
-
Final Disposal: After thorough rinsing, allow the container to air dry in a well-ventilated area.[8] Deface the original label, and dispose of the clean container in the regular laboratory glassware or plastic recycling stream.[8]
4.3. Consulting EHS Always consult your institution's EHS office for specific disposal guidelines, as regulations can vary.[4][11][12]
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][6]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[6][9]
-
Spill: For a small spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[6] Clean the spill area thoroughly. For a large spill, evacuate the area and contact your institution's EHS office.
Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. angenechemical.com [angenechemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. laballey.com [laballey.com]
- 12. sciencing.com [sciencing.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
